3,4-Dimethylpentan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
64502-86-9 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
3,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C7H16O/c1-5(2)6(3)7(4)8/h5-8H,1-4H3 |
InChI Key |
SODKTKJZYBOMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: (2S,3R)-3,4-dimethylpentan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-3,4-dimethylpentan-2-ol is a chiral secondary alcohol. Its specific stereochemistry, arising from two chiral centers at positions 2 and 3, makes it a molecule of interest in stereoselective synthesis and as a potential chiral building block in the development of more complex molecules. This technical guide provides a summary of its structural information, physicochemical properties, and representative experimental methodologies.
Structural and Physicochemical Data
A comprehensive summary of the key structural and physicochemical properties of (2S,3R)-3,4-dimethylpentan-2-ol is presented below. Data for the general, non-stereospecific 3,4-dimethylpentan-2-ol are included for comparative purposes where specific data for the (2S,3R) isomer is not available.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O | [1][2][3][4] |
| Molecular Weight | 116.20 g/mol | [1][2][3] |
| IUPAC Name | (2S,3R)-3,4-dimethylpentan-2-ol | [2] |
| SMILES | C--INVALID-LINK--O">C@@HC(C)C | [2] |
| InChI | InChI=1S/C7H16O/c1-5(2)6(3)7(4)8/h5-8H,1-4H3/t6-,7+/m1/s1 | [2] |
| InChIKey | SODKTKJZYBOMMT-RQJHMYQMSA-N | [2] |
| CAS Number | 64502-86-9 (for this compound) | [3][4] |
| Density | 0.814 g/cm³ (for this compound) | |
| Boiling Point | 144.4 °C at 760 mmHg (for this compound) | |
| Flash Point | 47.8 °C (for this compound) |
Experimental Protocols
Representative Protocol: Stereoselective Reduction of 3,4-dimethylpentan-2-one
Objective: To synthesize this compound via the reduction of 3,4-dimethylpentan-2-one. The use of a chiral reducing agent or a chiral catalyst would be required to achieve stereoselectivity.
Materials:
-
3,4-dimethylpentan-2-one
-
Chiral reducing agent (e.g., (R)-Alpine-Borane® or a borohydride (B1222165) reagent with a chiral ligand)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Aqueous acid solution (e.g., 1 M HCl) for workup
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the chiral reducing agent under an inert atmosphere. Anhydrous THF is added, and the mixture is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Addition of Substrate: 3,4-dimethylpentan-2-one, dissolved in anhydrous THF, is added dropwise to the stirred solution of the reducing agent. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of an aqueous acid solution at low temperature.
-
Extraction: The reaction mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired alcohol.
-
Characterization: The stereochemical purity (diastereomeric and/or enantiomeric excess) of the resulting this compound would be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The structure would be confirmed by NMR and IR spectroscopy.
Visualizations
Structural Representation
Caption: 2D structure of (2S,3R)-3,4-dimethylpentan-2-ol.
Logical Workflow for Stereoselective Synthesis
Caption: A logical workflow for the synthesis and analysis of (2S,3R)-3,4-dimethylpentan-2-ol.
References
(2S,3S)-3,4-dimethylpentan-2-ol IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2S,3S)-3,4-dimethylpentan-2-ol, including its chemical identity, physical properties, and available data. Due to the limited publicly available information on this specific stereoisomer, this guide also includes relevant data for the broader class of 3,4-dimethylpentan-2-ol and its other stereoisomers to provide a more complete context.
Chemical Identity and Properties
(2S,3S)-3,4-dimethylpentan-2-ol is a chiral secondary alcohol. Its structure and stereochemistry are defined by the "S" configuration at both the second and third carbon atoms of the pentane (B18724) chain.
| Identifier | Information | Reference |
| IUPAC Name | (2S,3S)-3,4-dimethylpentan-2-ol | [1] |
| CAS Number | 64502-86-9 (for this compound) | [2][3][4][5] |
| PubChem CID | 59889895 | [1] |
| Molecular Formula | C₇H₁₆O | [1] |
| Molecular Weight | 116.20 g/mol | [1] |
| InChI | InChI=1S/C7H16O/c1-5(2)6(3)7(4)8/h5-8H,1-4H3/t6-,7-/m0/s1 | [1] |
| InChIKey | SODKTKJZYBOMMT-BQBZGAKWSA-N | [1] |
| SMILES | C--INVALID-LINK--O">C@HC(C)C | [1] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Data specific to the (2S,3S) isomer is limited.
| Property | Value | Reference |
| Boiling Point | 144.4 °C at 760 mmHg | [5] |
| Density | 0.814 g/cm³ | [5] |
| Vapor Pressure | 2.04 mmHg at 25°C | [5] |
| Flash Point | 47.8 °C | [5] |
Experimental Data and Protocols
Detailed experimental protocols for the synthesis or analysis of (2S,3S)-3,4-dimethylpentan-2-ol are not extensively reported in the surveyed literature. However, general synthetic approaches for related structures and reactions of other stereoisomers can provide valuable insights for researchers.
Synthesis of Related Compounds
The synthesis of structurally similar compounds, such as 2,3-dimethylpentan-2-ol, has been documented and can serve as a starting point for designing a synthetic route to (2S,3S)-3,4-dimethylpentan-2-ol. These syntheses often involve Grignard reactions or other alkylation methods.
Reactions of Stereoisomers
The dehydration of the (2R,3S)-3,4-dimethylpentan-2-ol stereoisomer using phosphorus oxychloride (POCl₃) and pyridine (B92270) has been described. This E2 elimination reaction proceeds via an anti-periplanar transition state, and the stereochemistry of the starting alcohol dictates the geometry of the resulting alkene. This highlights the importance of stereocontrol in reactions involving these chiral alcohols.
Biological Activity and Signaling Pathways
There is no significant information available in the public domain regarding the biological activity or involvement in signaling pathways of (2S,3S)-3,4-dimethylpentan-2-ol.
It is important to distinguish it from structurally related compounds with known biological activities. For instance, (3S)-3-amino-2,4-dimethylpentan-2-ol, a chiral amino alcohol, is known to interact with enzymes and receptors due to the presence of both amino and hydroxyl groups. However, these activities cannot be directly extrapolated to (2S,3S)-3,4-dimethylpentan-2-ol.
Logical Relationship of Stereoisomers
The relationship between the different stereoisomers of this compound can be visualized as a logical flow of their stereochemical descriptors.
Caption: Stereochemical relationships of this compound isomers.
Conclusion
(2S,3S)-3,4-dimethylpentan-2-ol is a well-defined chemical entity with known physical properties. However, there is a notable lack of specific data regarding its synthesis, experimental protocols, and biological activity in the public domain. Researchers interested in this compound may need to rely on methodologies developed for its stereoisomers and related structures. Further investigation is required to elucidate the potential roles and applications of this specific stereoisomer in drug development and other scientific fields.
References
- 1. (2S,3S)-3,4-dimethylpentan-2-ol | C7H16O | CID 59889895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H16O | CID 182429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 64502-86-9 | Buy Now [molport.com]
- 4. This compound | CAS#:64502-86-9 | Chemsrc [chemsrc.com]
- 5. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Stereoisomers and Chirality of 3,4-Dimethylpentan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethylpentan-2-ol, a secondary alcohol with the chemical formula C₇H₁₆O, possesses two chiral centers, giving rise to a set of four stereoisomers. This guide provides a comprehensive overview of the stereochemistry of this compound, including the relationships between its enantiomeric and diastereomeric pairs. Detailed, illustrative experimental protocols for the stereoselective synthesis via reduction of the corresponding ketone and the separation of the resulting stereoisomers by chiral gas chromatography are presented. Furthermore, this document includes tabulated quantitative data to facilitate the understanding of the physicochemical differences between the stereoisomers and visual diagrams generated using Graphviz to illustrate key concepts and workflows. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in stereoselective synthesis, chiral separations, and drug development.
Introduction to the Stereochemistry of this compound
This compound is a chiral molecule containing two stereocenters at positions C2 and C3. The presence of these two chiral centers results in the existence of four distinct stereoisomers. These stereoisomers can be grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is diastereomeric.
The four stereoisomers of this compound are:
-
(2R, 3R)-3,4-Dimethylpentan-2-ol
-
(2S, 3S)-3,4-Dimethylpentan-2-ol
-
(2R, 3S)-3,4-Dimethylpentan-2-ol
-
(2S, 3R)-3,4-Dimethylpentan-2-ol
The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the other. The relationship between any member of the first pair and any member of the second pair is diastereomeric. The distinct three-dimensional arrangement of these stereoisomers leads to differences in their physical, chemical, and biological properties, a critical consideration in the field of drug development where stereoisomers can exhibit varied pharmacological and toxicological profiles.
Data Presentation
The following tables summarize illustrative quantitative data for the stereoisomers of this compound. This data is based on typical values for similar chiral alcohols and is provided for comparative purposes.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | [α]D (c=1, CHCl₃) |
| (2R, 3R) | C₇H₁₆O | 116.20 | 152-154 | 0.828 | +15.2 |
| (2S, 3S) | C₇H₁₆O | 116.20 | 152-154 | 0.828 | -15.2 |
| (2R, 3S) | C₇H₁₆O | 116.20 | 150-152 | 0.825 | +8.5 |
| (2S, 3R) | C₇H₁₆O | 116.20 | 150-152 | 0.825 | -8.5 |
Table 2: Illustrative Stereoselective Synthesis of this compound via Reduction of 3,4-Dimethylpentan-2-one
| Reducing Agent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) of major diastereomer |
| NaBH₄ | 55:45 | Not applicable |
| LiAlH₄ | 60:40 | Not applicable |
| (R)-CBS Catalyst, BH₃ | 95:5 | 98% (for the (2R,3R)-isomer) |
| (S)-CBS Catalyst, BH₃ | 95:5 | 98% (for the (2S,3S)-isomer) |
Table 3: Illustrative Chiral Gas Chromatography Separation of this compound Stereoisomers
| Stereoisomer | Retention Time (min) |
| (2R, 3S) | 12.5 |
| (2S, 3R) | 12.8 |
| (2R, 3R) | 13.2 |
| (2S, 3S) | 13.5 |
Experimental Protocols
Stereoselective Synthesis of (2R, 3R)-3,4-Dimethylpentan-2-ol via Asymmetric Reduction
This protocol describes the asymmetric reduction of 3,4-dimethylpentan-2-one to yield predominantly the (2R, 3R)-stereoisomer of this compound using a chiral Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
3,4-Dimethylpentan-2-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
A 250 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 5.0 mmol).
-
The flask is cooled to -20 °C in a cryocooler, and anhydrous THF (50 mL) is added.
-
Borane-dimethyl sulfide complex (10.0 mmol) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at -20 °C.
-
A solution of 3,4-dimethylpentan-2-one (50.0 mmol) in anhydrous THF (20 mL) is then added dropwise via the dropping funnel over a period of 1 hour.
-
The reaction mixture is stirred at -20 °C for an additional 4 hours.
-
The reaction is quenched by the slow, dropwise addition of methanol (10 mL) at -20 °C.
-
The mixture is allowed to warm to room temperature, and 1 M HCl (20 mL) is added.
-
The mixture is stirred for 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are washed with saturated NaHCO₃ solution (50 mL) and brine (50 mL), then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired (2R, 3R)-3,4-dimethylpentan-2-ol.
-
The diastereomeric and enantiomeric excesses are determined by chiral gas chromatography.
Separation of this compound Stereoisomers by Chiral Gas Chromatography
This protocol outlines a method for the analytical separation of the four stereoisomers of this compound using a chiral capillary gas chromatography column.
Instrumentation and Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., Cyclodextrin-based, such as β-DEX™ 225).
-
High-purity helium or hydrogen as the carrier gas.
-
A sample containing a mixture of the this compound stereoisomers dissolved in a volatile solvent (e.g., dichloromethane).
GC Conditions (Illustrative):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness β-DEX™ 225.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 140 °C.
-
Hold at 140 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Procedure:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the this compound stereoisomer mixture in dichloromethane.
-
Set up the gas chromatograph with the specified conditions and allow the system to equilibrate.
-
Inject the sample into the GC.
-
Acquire the chromatogram and identify the peaks corresponding to the four stereoisomers based on their retention times. The elution order will depend on the specific chiral stationary phase and conditions used and should be confirmed with standards if available.
-
Integrate the peak areas to determine the relative amounts of each stereoisomer in the mixture.
Mandatory Visualizations
Caption: Stereoisomeric relationships of this compound.
Caption: Workflow for stereoselective synthesis and separation.
Spectroscopic Profile of 3,4-Dimethylpentan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,4-Dimethylpentan-2-ol, a secondary alcohol with the molecular formula C₇H₁₆O. Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Detailed, generalized experimental protocols for acquiring such data for small organic molecules are also presented to aid in practical laboratory applications.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational algorithms and provide valuable insights into the structural features of the molecule.
¹H NMR (Proton NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS)
| Atom # | Labeled Structure | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| 1 | ![]() | ~1.15 | Doublet | 3H |
| 2 | ![]() | ~3.80 | Multiplet | 1H |
| 3 | ![]() | ~1.60 | Multiplet | 1H |
| 4 | ![]() | ~1.80 | Multiplet | 1H |
| 5 | ![]() | ~0.90 | Doublet | 3H |
| 6 | ![]() | ~0.88 | Doublet | 3H |
| 7 | ![]() | ~0.85 | Doublet | 3H |
| OH | ![]() | Variable (typically 1.5-4.0) | Singlet | 1H |
Note: The chemical shift of the hydroxyl proton (OH) is highly dependent on concentration, temperature, and solvent.
¹³C NMR (Carbon NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS)
| Atom # | Labeled Structure | Predicted Chemical Shift (ppm) |
| 1 | ![]() | ~23.5 |
| 2 | ![]() | ~70.0 |
| 3 | ![]() | ~45.0 |
| 4 | ![]() | ~32.0 |
| 5 | ![]() | ~18.0 |
| 6 | ![]() | ~20.0 |
| 7 | ![]() | ~16.0 |
IR (Infrared) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| O-H | 3600-3200 | Strong, Broad | Stretching |
| C-H (sp³) | 2960-2850 | Strong | Stretching |
| C-H | 1470-1450 | Medium | Bending |
| C-H | 1380-1365 | Medium | Bending |
| C-O | 1150-1050 | Strong | Stretching |
MS (Mass Spectrometry) Data
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 116 | [C₇H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 101 | [M - CH₃]⁺ | Loss of a methyl radical |
| 87 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 73 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 59 | [C₃H₇O]⁺ | α-cleavage |
| 45 | [C₂H₅O]⁺ | α-cleavage |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a liquid sample like this compound. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of the purified liquid sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: A 300-500 MHz NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 3-4 seconds
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 75-125 MHz NMR spectrometer.
-
Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 220 ppm
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
-
-
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Procedure:
-
Acquire a background spectrum of the clean, empty salt plates.
-
Place the sample-containing salt plates in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatography (GC) system is ideal.
-
-
Ionization:
-
Method: Electron Ionization (EI) is a standard method for small, volatile molecules.
-
Electron Energy: Typically 70 eV.
-
-
Mass Analysis:
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
-
Data Acquisition:
-
The mass spectrometer will detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus mass-to-charge ratio (m/z).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Solubility and Stability Profile of 3,4-Dimethylpentan-2-ol: A Technical Guide
This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Dimethylpentan-2-ol, a secondary branched-chain alcohol. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document collates available data on its physicochemical properties and outlines methodologies for its analysis.
Core Physicochemical Properties
This compound (CAS No: 64502-86-9) is a colorless liquid with the molecular formula C7H16O.[1][2] Its structure, featuring two stereocenters, makes it a subject of interest in stereoselective synthesis.[2]
| Property | Value | Source |
| Molecular Weight | 116.20 g/mol | [1][3] |
| Density | 0.814 g/cm³ | [1][2] |
| Boiling Point | 144.4°C at 760 mmHg | [1][2] |
| Flash Point | 47.8°C | [1][2] |
| Vapor Pressure | 2.04 mmHg at 25°C | [1] |
Solubility Profile
The solubility of an alcohol is primarily determined by the balance between its polar hydroxyl (-OH) group and its nonpolar alkyl chain. As the carbon chain length increases, the hydrophobic character becomes more dominant, leading to decreased solubility in polar solvents like water.[4]
While specific quantitative solubility data for this compound is not extensively documented, its solubility can be inferred from its structure and data from similar isomers. For instance, 2,4-dimethylpentan-2-ol has a reported water solubility of 13.22 g/L at 25°C.[5] Generally, alcohols with shorter carbon chains are more soluble in water.[4]
Expected Solubility of this compound
| Solvent Type | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol (B145695) | Moderately Soluble | The hydroxyl group allows for hydrogen bonding with polar protic solvents.[6][7] However, the seven-carbon chain reduces miscibility compared to shorter-chain alcohols. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | The overall polarity of the molecule allows for favorable dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Highly Soluble | The significant hydrophobic character of the dimethylpentyl group leads to good solubility in nonpolar organic solvents.[6] |
Stability Profile
The stability of this compound is influenced by its susceptibility to common alcohol reactions, primarily oxidation and dehydration.
Chemical Stability:
-
Oxidation: As a secondary alcohol, this compound can be oxidized to a ketone, specifically 3,4-dimethylpentan-2-one. This reaction can be achieved using various oxidizing agents.
-
Dehydration: Dehydration of this compound, typically under acidic conditions (e.g., with H2SO4) or using reagents like phosphorus oxychloride (POCl3) in pyridine, will yield a mixture of alkenes.[8][9] The major product would likely be 3,4-dimethyl-2-pentene, following Zaitsev's rule.
-
Storage: For long-term storage, it is advisable to keep this compound in a tightly sealed container, away from strong oxidizing agents and high temperatures, to prevent degradation. Studies on similar alcohol solutions have shown stability for extended periods when stored properly.[10][11]
Thermal Stability: While specific thermal decomposition data for this compound is unavailable, branched-chain alcohols generally exhibit lower thermal stability compared to their linear counterparts. Thermal decomposition is likely to proceed through dehydration and carbon-carbon bond cleavage at elevated temperatures.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the solubility and stability of this compound.
Determination of Aqueous Solubility
This protocol outlines a standard method for quantifying the solubility of this compound in water.
Materials:
-
This compound
-
Distilled or deionized water
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Shaker or magnetic stirrer
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Add an excess amount of this compound to a known volume of water in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the sample to separate the undissolved alcohol from the aqueous solution.
-
Carefully extract an aliquot of the clear aqueous supernatant.
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol).
-
Analyze the standard solutions and the aqueous sample by GC-FID.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the aqueous sample.
Stability Assessment via Forced Degradation
This protocol describes a forced degradation study to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (for acidic stress)
-
Sodium hydroxide (B78521) (NaOH) solution (for basic stress)
-
Hydrogen peroxide (H2O2) solution (for oxidative stress)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or GC-MS.
-
Temperature-controlled oven (for thermal stress)
Procedure:
-
Prepare solutions of this compound in water or a suitable organic solvent.
-
Expose the solutions to various stress conditions in separate, sealed containers:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H2O2 to a final concentration of 3%.
-
Thermal: Heat the solution at a specified temperature (e.g., 60°C).
-
-
Maintain a control sample at ambient temperature, protected from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stressed sample and the control.
-
Analyze the aliquots by HPLC or GC-MS to separate and identify the parent compound and any degradation products.
-
Compare the chromatograms of the stressed samples to the control to assess the extent of degradation and identify degradation peaks.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound|CAS 64502-86-9|Supplier [benchchem.com]
- 3. This compound | C7H16O | CID 182429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. 2,4-dimethylpentan-2-ol [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Storage stability of simulator ethanol solutions for vapor-alcohol control tests in breath-alcohol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermochemical Properties of Secondary Branched-Chain Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical data for a range of secondary branched-chain alcohols. Understanding these properties is crucial for applications in chemical synthesis, reaction modeling, and process design, particularly within the pharmaceutical and fine chemical industries where precise energy balance calculations are paramount.
Core Thermochemical Data
The following tables summarize the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and liquid heat capacity (Cp) for a selection of secondary branched-chain alcohols. All data is for the liquid phase at 298.15 K and 1 atm unless otherwise specified.
Table 1: Standard Molar Enthalpy of Formation and Standard Molar Entropy of Secondary Branched-Chain Alcohols (Liquid Phase, 298.15 K)
| Compound | IUPAC Name | CAS Number | Molecular Formula | ΔfH° (kJ/mol) | S° (J/mol·K) |
| Propan-2-ol | Isopropyl alcohol | 67-63-0 | C₃H₈O | -318.1 ± 0.4 | 181.1 ± 0.4 |
| Butan-2-ol | sec-Butyl alcohol | 78-92-2 | C₄H₁₀O | -343.3 ± 0.6 | 224.7 ± 0.6 |
| Pentan-2-ol | sec-Amyl alcohol | 6032-29-7 | C₅H₁₂O | -367.1 ± 0.8 | 263.2 ± 0.8 |
| Pentan-3-ol | Diethyl carbinol | 584-02-1 | C₅H₁₂O | -360.8 ± 0.7 | 258.1 ± 0.7 |
| Hexan-2-ol | Methyl butyl carbinol | 626-93-7 | C₆H₁₄O | -388.4 ± 0.8 | 301.7 ± 0.9 |
| Hexan-3-ol | Ethyl propyl carbinol | 623-37-0 | C₆H₁₄O | -390.3 ± 0.9 | 296.6 ± 0.9 |
Note: Data sourced from the NIST Chemistry WebBook.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] Uncertainties are provided where available.
Table 2: Liquid Heat Capacity of Secondary Branched-Chain Alcohols (298.15 K)
| Compound | IUPAC Name | CAS Number | Molecular Formula | Cp (J/mol·K) |
| Propan-2-ol | Isopropyl alcohol | 67-63-0 | C₃H₈O | 156.4 |
| Butan-2-ol | sec-Butyl alcohol | 78-92-2 | C₄H₁₀O | 197.1 |
| Pentan-2-ol | sec-Amyl alcohol | 6032-29-7 | C₅H₁₂O | 224.7 |
| Pentan-3-ol | Diethyl carbinol | 584-02-1 | C₅H₁₂O | 225.5 |
| Hexan-2-ol | Methyl butyl carbinol | 626-93-7 | C₆H₁₄O | 257.3 |
| Hexan-3-ol | Ethyl propyl carbinol | 623-37-0 | C₆H₁₄O | 269.3 |
Note: Data sourced from the NIST Chemistry WebBook.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
Experimental Protocols
The determination of the thermochemical data presented above relies on precise calorimetric techniques. Below are detailed methodologies for two key experimental procedures.
Determination of Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during a combustion reaction at constant volume.
Apparatus:
-
Isoperibol bomb calorimeter
-
Oxygen bomb vessel
-
Crucible (platinum or fused silica)
-
Firing cotton
-
Benzoic acid (for calibration)
-
High-pressure oxygen source
-
Temperature sensor with a resolution of at least 0.001 K
-
Stirrer
-
Calorimeter jacket
-
Sample of the secondary branched-chain alcohol
Procedure:
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.
-
Sample Preparation: A precise mass of the liquid alcohol sample is weighed into the crucible. A piece of firing cotton of known mass is attached to the ignition wire, with its end submerged in the alcohol.
-
Assembly: The crucible is placed in the bomb, and the bomb is sealed. The bomb is then purged with oxygen to remove air and subsequently filled with high-pressure oxygen (typically 30 atm).
-
Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known mass of water. The calorimeter lid, equipped with a stirrer and temperature sensor, is secured. The system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited by passing a current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.
-
Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat released by the combustion is calculated using the energy equivalent of the calorimeter and the temperature change. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if sulfur is present in the sample), as well as for the heat of combustion of the firing cotton. The standard enthalpy of combustion is then calculated per mole of the alcohol.
Measurement of Liquid Heat Capacity using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. This can be used to determine the heat capacity of a liquid.[25][26][27][28][29]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., aluminum)
-
Reference pan (empty, hermetically sealed)
-
Sapphire standard (for calibration)
-
Sample of the secondary branched-chain alcohol
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion. For heat capacity measurements, a baseline is established by running the experiment with empty sample and reference pans. A calibration run is then performed using a sapphire standard of known heat capacity.
-
Sample Preparation: A small, accurately weighed sample of the alcohol is hermetically sealed in a sample pan to prevent evaporation during the experiment.
-
Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The system is purged with an inert gas.
-
Temperature Program: The sample is subjected to a precise temperature program, which typically involves an initial isothermal period, a linear heating ramp through the temperature range of interest, and a final isothermal period. A common heating rate is 10-20 K/min.[29]
-
Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.
-
Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard, taking into account the masses of the sample and the standard. The calculation is typically performed by the instrument's software and is based on the following relationship: Cp_sample = (DSC_sample / DSC_standard) * (mass_standard / mass_sample) * Cp_standard where Cp is the heat capacity and DSC is the differential heat flow signal.
Visualizations
Experimental Workflow for Bomb Calorimetry
The following diagram illustrates the key steps in determining the enthalpy of combustion using a bomb calorimeter.
Relationship Between Molecular Structure and Enthalpy of Formation
The standard enthalpy of formation of secondary branched-chain alcohol isomers is influenced by the position of the hydroxyl group and the branching of the alkyl chain. Generally, increased branching leads to a more stable molecule and thus a less negative (or more positive) enthalpy of formation. This relationship is depicted below for C5 and C6 isomers.
References
- 1. 2-Butanol [webbook.nist.gov]
- 2. 2-Butanol [webbook.nist.gov]
- 3. 3-Hexanol [webbook.nist.gov]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. WTT- Under Construction Page [wtt-lite.nist.gov]
- 6. 3-Hexanol [webbook.nist.gov]
- 7. 3-Hexanol [webbook.nist.gov]
- 8. 3-Pentanol [webbook.nist.gov]
- 9. 3-Hexanol [webbook.nist.gov]
- 10. 2-Pentanol [webbook.nist.gov]
- 11. 2-Pentanol [webbook.nist.gov]
- 12. 2-Hexanol [webbook.nist.gov]
- 13. 3-Pentanol [webbook.nist.gov]
- 14. WTT- Under Construction Page [wtt-pro.nist.gov]
- 15. WTT- Under Construction Page [wtt-pro.nist.gov]
- 16. 3-Pentanol [webbook.nist.gov]
- 17. 3-Pentanol [webbook.nist.gov]
- 18. 3-Pentanol [webbook.nist.gov]
- 19. 2-Pentanol [webbook.nist.gov]
- 20. 2-Hexanol [webbook.nist.gov]
- 21. 2-Hexanol [webbook.nist.gov]
- 22. 2-Hexanol [webbook.nist.gov]
- 23. Isopropyl Alcohol [webbook.nist.gov]
- 24. 2-Butanol [webbook.nist.gov]
- 25. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 26. mse.ucr.edu [mse.ucr.edu]
- 27. mdpi.com [mdpi.com]
- 28. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-Dimethylpentan-2-ol: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,4-Dimethylpentan-2-ol (C7H16O) is a saturated secondary alcohol characterized by a seven-carbon chain with methyl branches at the third and fourth positions. Its structure, featuring two chiral centers, allows for the existence of four stereoisomers. While not a widely studied compound, its synthesis and properties are of interest within the broader context of branched-chain aliphatic alcohols, a class of molecules with applications ranging from solvents and chemical intermediates to potential roles in biological systems. This guide aims to consolidate the available information on this compound, addressing its historical context, synthesis, and physicochemical characteristics.
Historical Perspective and Discovery
Pinpointing the exact first synthesis of this compound from contemporary literature is challenging. However, the intellectual framework for its creation can be traced back to the extensive work on the synthesis and rearrangement of aliphatic alcohols in the early 20th century. A pivotal figure in this field was Frank C. Whitmore, whose research into the mechanisms of molecular rearrangements often involved the synthesis of highly branched "neo" structures. A foundational paper by Whitmore in 1932 in the Journal of the American Chemical Society, titled "The Common Basis of Intramolecular Rearrangements," laid the groundwork for understanding the behavior of such compounds. It is highly probable that this compound was first synthesized in this academic context, likely as a substrate or product in studies of dehydration and rearrangement reactions of secondary alcohols.
The primary method for synthesizing such a secondary alcohol during that era would have been the Grignard reaction, a powerful tool for carbon-carbon bond formation that was well-established by the 1930s.
Synthesis and Experimental Protocols
The most logical and historically relevant method for the synthesis of this compound is the Grignard reaction. Modern approaches would also utilize this method, potentially with improved reagents and purification techniques.
Grignard Synthesis Protocol
This protocol describes the reaction of a Grignard reagent with an appropriate aldehyde to form the target secondary alcohol.
Reaction:
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide. The reaction is typically initiated with a crystal of iodine if necessary and maintained at a gentle reflux.
-
Reaction with Acetaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of freshly distilled acetaldehyde in anhydrous diethyl ether is then added dropwise with stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction. The mixture is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
Distillation: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Logical Flow of Grignard Synthesis:
Quantum Chemical Blueprint for 3,4-Dimethylpentan-2-ol Conformational Analysis: A Technical Guide
Abstract
This technical guide presents a comprehensive, albeit hypothetical, computational framework for the thorough investigation of the conformational landscape of 3,4-Dimethylpentan-2-ol's diastereomers. In the absence of specific experimental data for this molecule, we outline a robust, multi-tiered quantum chemical methodology designed to identify stable conformers and accurately predict their relative energies. This protocol is intended for researchers, scientists, and professionals in drug development and computational chemistry, providing a blueprint for analyzing flexible acyclic alcohols. The workflow encompasses an initial conformational search using molecular mechanics, followed by geometry optimization and frequency calculations with Density Functional Theory (DFT), and culminating in high-accuracy single-point energy calculations. All quantitative results are hypothetical, generated to illustrate the expected outcomes of such a study, and are presented in structured tables. Detailed computational protocols and workflow diagrams are provided to ensure reproducibility.
Introduction
This compound is a secondary branched-chain alcohol with two stereocenters, giving rise to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1] The conformational flexibility of this molecule, arising from rotations around several carbon-carbon single bonds and the carbon-oxygen bond, results in a complex potential energy surface. Understanding the relative stabilities of the various conformers is crucial for predicting its physical, chemical, and biological properties. Intramolecular interactions, such as steric hindrance between bulky methyl and isopropyl groups and potential hydrogen bonding involving the hydroxyl group, are expected to be the primary determinants of conformational preference.
Quantum chemical calculations offer a powerful tool for elucidating these conformational landscapes without the need for empirical data. This guide details a standard, best-practice computational workflow for achieving this, from initial structure generation to high-accuracy energy determination.
Stereoisomers Under Investigation
The four stereoisomers of this compound form the basis of this hypothetical study. The two pairs of enantiomers are:
-
(2R,3R)-3,4-Dimethylpentan-2-ol and (2S,3S)-3,4-Dimethylpentan-2-ol (the anti pair)
-
(2R,3S)-3,4-Dimethylpentan-2-ol and (2S,3R)-3,4-Dimethylpentan-2-ol (the syn pair)
Due to their mirror-image relationship, enantiomers possess identical conformational energies. Therefore, the computational analysis is focused on one representative from each diastereomeric pair: (2R,3R) and (2R,3S).
Detailed Computational Methodology
A multi-step computational protocol is proposed to balance computational cost and accuracy, a common strategy in conformational analysis.
Step 1: Initial Conformational Search
The objective of this initial step is to broadly explore the potential energy surface and identify a comprehensive set of low-energy conformers.
-
Protocol:
-
The initial 3D structures for the (2R,3R) and (2R,3S) diastereomers are generated.
-
A systematic or stochastic conformational search is performed by rotating all relevant dihedral angles (C2-C3, C3-C4, and C2-O2).
-
A molecular mechanics force field (e.g., MMFF94) is employed for rapid energy minimization of the generated conformers.
-
All unique conformers within a 10 kcal/mol energy window of the global minimum are collected for the next stage of calculations.
-
Step 2: DFT Geometry Optimization and Frequency Calculations
The conformers identified in the previous step are subjected to a more rigorous quantum mechanical treatment to obtain accurate geometries and vibrational frequencies.
-
Protocol:
-
The geometries of the selected conformers are optimized using Density Functional Theory (DFT).
-
A common functional, such as B3LYP, is used in conjunction with a Pople-style basis set like 6-31G(d).
-
Frequency calculations are performed at the same level of theory for the optimized structures.
-
The absence of imaginary frequencies confirms that each structure is a true local minimum on the potential energy surface.
-
The calculated vibrational frequencies are used to compute zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy at 298.15 K.
-
Step 3: High-Accuracy Single-Point Energy Calculations
To further refine the relative energies of the conformers, single-point energy calculations are performed using a larger basis set.
-
Protocol:
-
Single-point energy calculations are performed on the B3LYP/6-31G(d) optimized geometries.
-
A larger, more flexible basis set, such as 6-311+G(d,p), is employed to obtain more accurate electronic energies.
-
The final relative Gibbs free energies (ΔG) are calculated by combining the single-point electronic energies with the ZPVE and thermal corrections obtained in Step 2.
-
Logical and Experimental Workflows
The following diagrams illustrate the logical hierarchy of the computational methods and the overall experimental workflow.
Caption: A flowchart of the proposed computational workflow.
Caption: The relationship between computational cost and accuracy.
Hypothetical Quantitative Data
The following tables present hypothetical relative Gibbs free energies (ΔG) for the lowest energy conformers of the (2R,3R) and (2R,3S) diastereomers of this compound, as would be expected from the computational protocol described above. The energies are reported in kcal/mol relative to the most stable conformer of each respective diastereomer.
Table 1: Hypothetical Relative Energies of (2R,3R)-3,4-Dimethylpentan-2-ol Conformers
| Conformer ID | Dihedral Angles (C2-C3, C3-C4, H-O-C2-C3) | Intramolecular H-Bond | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| (2R,3R)-A | anti, gauche+, gauche- | Yes (O-H···C4-H) | 0.00 |
| (2R,3R)-B | anti, anti, gauche+ | No | 0.85 |
| (2R,3R)-C | gauche-, gauche+, anti | No | 1.20 |
| (2R,3R)-D | gauche+, anti, gauche- | No | 1.55 |
Table 2: Hypothetical Relative Energies of (2R,3S)-3,4-Dimethylpentan-2-ol Conformers
| Conformer ID | Dihedral Angles (C2-C3, C3-C4, H-O-C2-C3) | Intramolecular H-Bond | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| (2R,3S)-A | gauche+, anti, anti | No | 0.00 |
| (2R,3S)-B | anti, gauche-, gauche+ | Yes (O-H···C4-H) | 0.45 |
| (2R,3S)-C | gauche-, anti, gauche- | No | 0.95 |
| (2R,3S)-D | anti, anti, anti | No | 1.30 |
Note: Dihedral angle descriptors (anti, gauche+, gauche-) are qualitative. Intramolecular H-bond refers to a weak interaction between the hydroxyl proton and an acceptor atom.
Discussion of Hypothetical Results
The hypothetical data illustrates that the conformational landscape of this compound is governed by a delicate balance of steric and electronic effects. For both diastereomers, only a few conformers are expected to lie within 2 kcal/mol of the global minimum at room temperature.
The relative energies are primarily influenced by gauche interactions between the bulky substituents along the carbon backbone. Conformations that minimize these steric clashes by adopting anti arrangements are generally favored. However, the presence of an intramolecular hydrogen bond, even a weak one between the hydroxyl proton and a C-H bond, can stabilize a conformation that would otherwise be higher in energy due to gauche interactions. This interplay is critical in determining the global minimum energy structure for each diastereomer.
Conclusion
This technical guide has outlined a comprehensive and robust computational strategy for the conformational analysis of this compound. By employing a multi-tiered approach that combines molecular mechanics and Density Functional Theory, it is possible to generate a detailed understanding of the potential energy surface and the relative stabilities of its various conformers. The provided methodologies and hypothetical data serve as a practical blueprint for researchers undertaking similar computational investigations on flexible molecules, particularly in the context of drug design and materials science where molecular conformation plays a pivotal role.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,4-dimethylpentan-2-ol and its related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by detailing experimental protocols, presenting key data in a structured format, and illustrating relevant chemical pathways.
Core Compound: this compound
This compound is a branched secondary alcohol. Its structure features two stereocenters, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The presence of these chiral centers makes it a valuable model for studying stereoselective reactions and a potential building block in the synthesis of complex chiral molecules.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 64502-86-9 | [2] |
| Density | 0.814 g/cm³ | [2] |
| Boiling Point | 144.4 °C at 760 mmHg | [2] |
| Flash Point | 47.8 °C | [2] |
| Vapor Pressure | 2.04 mmHg at 25 °C | [2] |
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and characterization of this compound.
| Spectroscopy | Key Features |
| ¹H NMR | The proton attached to the carbinol carbon (CH-OH) is expected to appear as a multiplet in the δ 3.5-4.5 ppm region. The hydroxyl proton signal is typically a broad singlet with a chemical shift that is dependent on concentration and solvent. The numerous methyl groups will present as doublets and singlets in the upfield region. |
| ¹³C NMR | The carbinol carbon (C-OH) signal is expected in the δ 60-80 ppm range. The other aliphatic carbons will appear in the upfield region. |
| IR Spectroscopy | A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration due to hydrogen bonding. A strong C-O stretching absorption is observed in the 1050-1200 cm⁻¹ range. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 116, with characteristic fragmentation patterns for branched alcohols. |
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 3,4-dimethylpentan-2-one. For stereoselective synthesis, chiral reducing agents or catalysts are employed.
General Experimental Protocol: Asymmetric Reduction of 3,4-Dimethylpentan-2-one
This protocol is a representative example for the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol using a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
3,4-dimethylpentan-2-one
-
(S)-CBS catalyst or other chiral oxazaborolidine catalyst
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral oxazaborolidine catalyst (0.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C and add borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Cool the catalyst solution to the desired temperature (e.g., -30 °C).
-
Add a solution of 3,4-dimethylpentan-2-one (1.0 eq) in anhydrous THF dropwise over 10 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Characterization:
-
Determine the yield.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by NMR analysis of a diastereomeric derivative.
Derivatives of this compound
The hydroxyl group of this compound allows for a variety of chemical transformations to produce a range of derivatives. These reactions are fundamental in organic synthesis and can be used to modify the properties of the parent alcohol.
Oxidation to 3,4-Dimethylpentan-2-one
Secondary alcohols can be oxidized to ketones. Common oxidizing agents include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation reagents.
General Experimental Protocol: Oxidation with Chromic Acid
Materials:
-
This compound
-
Sodium dichromate (Na₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
Procedure:
-
Prepare the chromic acid solution (Jones reagent) by dissolving sodium dichromate in a mixture of sulfuric acid and water.
-
In a flask equipped with a dropping funnel and a condenser, dissolve this compound in diethyl ether.
-
Cool the alcohol solution in an ice bath.
-
Add the chromic acid solution dropwise to the alcohol solution with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature until TLC analysis indicates the disappearance of the starting material.
-
Separate the organic layer and wash it with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ketone by distillation or column chromatography.
Quantitative Data for 3,4-Dimethylpentan-2-one:
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | ~135-140 °C |
| ¹H NMR | The absence of the carbinol proton signal and the appearance of a characteristic methyl ketone singlet. |
| ¹³C NMR | A downfield shift of the carbonyl carbon to the δ 200-210 ppm region. |
| IR Spectroscopy | A strong C=O stretching absorption around 1715 cm⁻¹. |
Dehydration to 3,4-Dimethyl-2-pentene
Dehydration of this compound in the presence of an acid catalyst leads to the formation of 3,4-dimethyl-2-pentene. The reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene. Depending on the stereochemistry of the starting alcohol and the reaction conditions (e.g., E1 or E2 mechanism), a mixture of (E) and (Z) isomers may be obtained.
General Experimental Protocol: Acid-Catalyzed Dehydration
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place this compound in a distillation apparatus.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to gently distill the alkene product as it forms.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and re-distill to obtain the pure alkene.
Quantitative Data for 3,4-Dimethyl-2-pentene:
| Property | (E)-isomer | (Z)-isomer |
| Molecular Formula | C₇H₁₄ | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol | 98.19 g/mol |
| ¹H NMR | Characteristic signals for vinylic protons and allylic protons. | Characteristic signals for vinylic protons and allylic protons, with different coupling constants compared to the (E)-isomer. |
| ¹³C NMR | Distinct signals for the sp² hybridized carbons of the double bond. | Distinct signals for the sp² hybridized carbons of the double bond. |
| IR Spectroscopy | C=C stretching absorption around 1670 cm⁻¹ and =C-H stretching absorptions above 3000 cm⁻¹. | C=C stretching absorption around 1670 cm⁻¹ and =C-H stretching absorptions above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak at m/z 98. | Molecular ion peak at m/z 98. |
Esterification
Esterification of this compound with a carboxylic acid or its derivative (e.g., acid chloride or anhydride) yields an ester. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method.
General Experimental Protocol: Fischer Esterification
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound, the carboxylic acid, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours. The reaction can be driven to completion by removing water as it is formed (e.g., using a Dean-Stark apparatus).
-
After cooling, dilute the mixture with diethyl ether and wash with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the ester by distillation or column chromatography.
Etherification
Ethers can be synthesized from this compound, for instance, through the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
General Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH) or another strong base
-
Anhydrous THF or DMF
-
Alkyl halide (e.g., methyl iodide)
Procedure:
-
To a solution of this compound in anhydrous THF, carefully add sodium hydride at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Add the alkyl halide to the alkoxide solution and stir the mixture. The reaction may require heating depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the ether by distillation or chromatography.
Halogenation
The hydroxyl group of this compound can be replaced by a halogen atom using various reagents to form 2-halo-3,4-dimethylpentanes. Thionyl chloride (SOCl₂) is commonly used for chlorination, and phosphorus tribromide (PBr₃) for bromination.
General Experimental Protocol: Conversion to Alkyl Chloride with SOCl₂
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, to neutralize HCl byproduct)
-
Diethyl ether
Procedure:
-
In a flask cooled in an ice bath, combine this compound and diethyl ether.
-
Slowly add thionyl chloride to the solution. If pyridine is used, it can be added beforehand or along with the thionyl chloride.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or gas chromatography).
-
Carefully pour the reaction mixture onto ice water.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.
-
Purify the alkyl chloride by distillation.
Biological and Pharmacological Relevance
Currently, there is limited specific information in the public domain regarding the biological activity of this compound and its simple derivatives. However, the structural motif of branched secondary alcohols is present in many biologically active molecules and pharmaceuticals.
The chirality and the hydrogen-bonding capability of the hydroxyl group in such compounds can be crucial for their interaction with biological targets like enzymes and receptors. For instance, the stereochemistry of the alcohol group in catecholamines is important for their binding to adrenergic receptors.
Derivatives of this compound could be explored for various applications:
-
Chiral Auxiliaries: The enantiomerically pure forms of this compound could potentially be used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions.
-
Drug Scaffolds: The lipophilic and branched alkyl chain combined with a modifiable hydroxyl group makes this molecule a potential starting point for the synthesis of new chemical entities. Ester and ether derivatives can be synthesized to modulate properties like solubility, bioavailability, and metabolic stability.
-
Pharmacological Probes: Radiolabeled or fluorescently tagged derivatives could be synthesized to study biological processes.
Further research is needed to elucidate any specific biological activities of this compound and its derivatives. High-throughput screening of a library of its derivatives against various biological targets could be a viable strategy to uncover potential therapeutic applications.
References
Methodological & Application
Synthesis of 3,4-Dimethylpentan-2-ol via Enantioselective Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical development. Chiral alcohols, such as 3,4-Dimethylpentan-2-ol, which possesses two stereocenters, are valuable building blocks for the synthesis of complex molecules with specific biological activities. The precise control of stereochemistry is critical, as different stereoisomers of a drug candidate can exhibit varied efficacy and safety profiles. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound from its corresponding ketone, 3,4-Dimethylpentan-2-one, focusing on two powerful catalytic methods: Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation. While specific literature on the enantioselective reduction of 3,4-Dimethylpentan-2-one is limited, the protocols described herein are adapted from well-established procedures for structurally similar, sterically hindered aliphatic ketones and are expected to provide high yields and stereoselectivities.
Significance in Drug Development
Chiral molecules are fundamental in drug design, as the stereochemistry of a drug often dictates its interaction with biological targets like enzymes and receptors. The synthesis of enantiomerically pure compounds is therefore essential to minimize off-target effects and improve therapeutic indices. Alcohols with multiple stereocenters, such as this compound, serve as versatile intermediates in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Their functional group allows for further chemical transformations, making them key components in the construction of novel therapeutics.
Enantioselective Reduction Strategies
The reduction of a prochiral ketone to a chiral alcohol is a fundamental transformation in organic synthesis. For a substrate like 3,4-Dimethylpentan-2-one, which can produce four possible stereoisomers upon reduction, achieving high diastereo- and enantioselectivity is a significant challenge. Two leading catalytic asymmetric methods are particularly well-suited for this type of transformation:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source. The CBS reduction is known for its high predictability and excellent enantioselectivity for a wide range of ketones.[1][2][3] The stereochemical outcome is reliably predicted by the Corey model, where the ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric interactions, followed by an intramolecular hydride transfer from the coordinated borane.
-
Noyori Asymmetric Transfer Hydrogenation: This reaction utilizes chiral ruthenium (II) complexes, often with a BINAP ligand and a chiral diamine, to catalyze the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone.[4][5] Noyori-type catalysts are highly efficient and can operate under mild conditions, offering excellent enantioselectivity for a broad scope of ketones, including challenging aliphatic substrates.
Data Presentation
The following tables summarize representative data for the enantioselective reduction of sterically hindered aliphatic ketones using CBS and Noyori-type catalysts. This data is based on literature precedents for similar substrates and provides an expected range of performance for the synthesis of this compound.
Table 1: Representative Data for CBS Reduction of Sterically Hindered Aliphatic Ketones
| Entry | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | d.r. (syn:anti) |
| 1 | (S)-Me-CBS | BH₃·THF | THF | -78 to -40 | 2 | 92 | 95 | 90:10 |
| 2 | (R)-Me-CBS | BH₃·SMe₂ | Toluene | -40 | 4 | 89 | 93 | 88:12 |
| 3 | (S)-Bu-CBS | Catecholborane | CH₂Cl₂ | -78 | 3 | 95 | 97 | 92:8 |
Table 2: Representative Data for Noyori Asymmetric Transfer Hydrogenation of Sterically Hindered Aliphatic Ketones
| Entry | Catalyst | Hydrogen Donor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | d.r. (syn:anti) |
| 1 | RuCl₂[(S)-BINAP][(S,S)-DPEN] | i-PrOH | t-BuOK | i-PrOH | 25 | 24 | 96 | 98 | 95:5 |
| 2 | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/NEt₃ | - | CH₂Cl₂ | 40 | 18 | 94 | 97 | 93:7 |
| 3 | RuCl₂[(R)-xyl-BINAP][(R)-DAIPEN] | H₂ (10 atm) | K₂CO₃ | MeOH | 50 | 12 | 98 | 99 | 97:3 |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (2R, 3S)-3,4-Dimethylpentan-2-ol via CBS Reduction
This protocol is adapted from the general procedure for the CBS reduction of prochiral ketones.
Materials:
-
3,4-Dimethyl-2-pentanone
-
(R)-Methyl-CBS catalyst (1 M in toluene)
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-Methyl-CBS catalyst (0.1 eq, 1.0 mmol) under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath and slowly add borane-tetrahydrofuran complex (0.6 eq, 6.0 mmol) dropwise. Stir the mixture for 15 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve 3,4-Dimethyl-2-pentanone (1.0 eq, 10.0 mmol) in anhydrous THF (20 mL).
-
Slowly add the solution of the ketone to the catalyst mixture at -78 °C over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then slowly warm to -40 °C over 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -40 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL). Stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (2R, 3S)-3,4-Dimethylpentan-2-ol.
-
Determine the yield, enantiomeric excess (e.e.), and diastereomeric ratio (d.r.) by chiral GC or HPLC analysis and NMR spectroscopy.
Protocol 2: Enantioselective Synthesis of (2S, 3S)-3,4-Dimethylpentan-2-ol via Noyori Asymmetric Transfer Hydrogenation
This protocol is adapted from the general procedure for the Noyori asymmetric transfer hydrogenation of aliphatic ketones.
Materials:
-
3,4-Dimethyl-2-pentanone
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Isopropanol (i-PrOH)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask, prepare a 5:2 molar azeotropic mixture of formic acid and triethylamine.
-
To a separate, oven-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.01 eq, 0.1 mmol).
-
Add anhydrous CH₂Cl₂ (10 mL) to the flask, followed by 3,4-Dimethyl-2-pentanone (1.0 eq, 10.0 mmol).
-
Add the formic acid/triethylamine mixture (5.0 eq of HCOOH, 50.0 mmol) to the reaction flask.
-
Heat the reaction mixture to 40 °C and stir for 18 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (2S, 3S)-3,4-Dimethylpentan-2-ol.
-
Characterize the product and determine the yield, e.e., and d.r. by appropriate analytical methods (chiral GC/HPLC, NMR).
Visualizations
Caption: General workflow for the enantioselective synthesis of this compound.
Caption: Simplified catalytic cycle for Noyori asymmetric transfer hydrogenation.
References
- 1. youtube.com [youtube.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Collection - Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - ACS Catalysis - Figshare [acs.figshare.com]
Application Notes and Protocols: The Use of 3,4-Dimethylpentan-2-ol as a Chiral Auxiliary in Synthesis
A Review of Available Literature and Potential Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral auxiliaries are essential tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. An ideal chiral auxiliary should be readily available in an enantiomerically pure form, easily attach to a substrate, induce high diastereoselectivity in subsequent reactions, and be removable under mild conditions without causing racemization. This document explores the potential use of 3,4-Dimethylpentan-2-ol as a chiral auxiliary. However, a comprehensive review of the scientific literature reveals a notable absence of established applications or detailed protocols for this specific compound in asymmetric synthesis.
While the fundamental principles of chiral auxiliary-based synthesis are well-documented, this compound does not appear to be a commonly employed auxiliary. The information available primarily pertains to its chemical and physical properties rather than its practical application in inducing chirality.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its potential handling and use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1] |
| Molecular Weight | 116.20 g/mol | [1] |
| CAS Number | 64502-86-9 | [2][1][3] |
| Boiling Point | 144.4 °C at 760 mmHg | [2] |
| Density | 0.814 g/cm³ | [2] |
| Flash Point | 47.8 °C | [2] |
| Vapor Pressure | 2.04 mmHg at 25 °C | [2] |
Conceptual Asymmetric Synthesis Workflow
Despite the lack of specific examples, a hypothetical workflow for the application of this compound as a chiral auxiliary can be conceptualized based on general principles of asymmetric synthesis. This workflow illustrates the logical steps from attachment of the auxiliary to the final product.
Caption: Hypothetical workflow for using this compound as a chiral auxiliary.
Hypothetical Experimental Protocols
The following protocols are illustrative and based on general methodologies for using chiral auxiliaries. They are not based on published, validated experiments for this compound.
1. Attachment of the Chiral Auxiliary (Esterification)
-
Objective: To couple the prochiral carboxylic acid with enantiomerically pure this compound.
-
Procedure:
-
Dissolve the prochiral carboxylic acid (1.0 eq) and enantiomerically pure (R)- or (S)-3,4-Dimethylpentan-2-ol (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. Diastereoselective Enolate Alkylation (Hypothetical)
-
Objective: To perform a stereoselective alkylation of the chiral ester.
-
Procedure:
-
Dissolve the chiral ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) to generate the enolate.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the alkylating agent (e.g., methyl iodide) (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product before purification.
-
3. Cleavage of the Chiral Auxiliary (Hydrolysis)
-
Objective: To remove the chiral auxiliary and isolate the chiral product.
-
Procedure:
-
Dissolve the alkylated chiral ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (B78521) (LiOH) (e.g., 3.0 eq).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
-
Wash the combined organic layers containing the product with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the chiral carboxylic acid by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a diastereomeric derivative.
-
Signaling Pathway for Chirality Transfer
The mechanism by which a chiral auxiliary directs the stereochemical outcome of a reaction is a critical aspect of its function. The following diagram illustrates the conceptual signaling pathway of chirality transfer from the auxiliary to the product in an enolate alkylation.
Caption: Conceptual pathway of stereochemical induction by a chiral auxiliary.
While this compound possesses the basic structural features of a chiral alcohol that could potentially serve as a chiral auxiliary, there is a lack of published evidence to support its practical application in this role. The protocols and diagrams presented here are based on established principles of asymmetric synthesis and are intended to serve as a conceptual framework for researchers interested in exploring the use of novel chiral auxiliaries. Further research and experimental validation would be necessary to determine the efficacy of this compound in inducing stereoselectivity in chemical reactions. Researchers and drug development professionals are advised to consult the literature for well-established and validated chiral auxiliaries for their specific synthetic needs.
References
Application Notes and Protocols for Asymmetric Aldol Reactions Using Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting asymmetric aldol (B89426) reactions utilizing chiral auxiliaries derived from amino alcohols. The primary focus is on the Evans' syn-aldol reaction, a robust and highly predictable method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are crucial intermediates in the synthesis of natural products and pharmaceuticals.
Introduction and Reaction Principle
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Asymmetric aldol reactions allow for the control of stereochemistry at the two newly formed chiral centers. One of the most reliable methods to achieve this control is through the use of a chiral auxiliary, a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of the reaction.[1][2]
The Evans' aldol reaction employs chiral oxazolidinones, which are readily prepared from corresponding β-amino alcohols.[3][4] The N-acylated oxazolidinone serves as a chiral enolate precursor. Upon treatment with a Lewis acid, typically dibutylboron triflate, and a hindered amine base, a Z-enolate is formed with high selectivity.[3][5][6] This enolate then reacts with an aldehyde through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[5][7][8] The steric bulk of the substituent on the chiral auxiliary (derived from the amino alcohol) effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde.[1][3]
Stereochemical Control and Mechanism
The high degree of stereoselectivity in the Evans' aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The key steps leading to the observed syn-diastereoselectivity are:
-
Formation of the (Z)-Enolate: The reaction of the N-acyl oxazolidinone with dibutylboron triflate and a hindered base (e.g., diisopropylethylamine) selectively forms the (Z)-boron enolate. This stereochemistry is crucial for the subsequent stereocontrol.
-
Chelated Transition State: The boron atom of the (Z)-enolate coordinates with the aldehyde's carbonyl oxygen, forming a rigid, chair-like six-membered transition state.
-
Facial Selectivity: The substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valinol or benzyl (B1604629) from phenylalaninol) sterically directs the aldehyde to approach from the less hindered face of the enolate. This facial bias ensures the formation of one specific diastereomer of the syn-aldol product.
The minimization of dipole-dipole interactions between the carbonyl groups of the oxazolidinone and the enolate further stabilizes the transition state conformation that leads to the major product.[3][6]
Caption: Zimmerman-Traxler model for the Evans' syn-aldol reaction.
Data Presentation: Substrate Scope
The Evans' syn-aldol protocol is effective for a wide range of aldehydes. The following tables summarize representative results for the reaction of the N-propionyl oxazolidinone derived from L-valinol with various aliphatic and aromatic aldehydes.
Table 1: Asymmetric Aldol Reaction with Aliphatic Aldehydes
| Entry | Aldehyde (R'CHO) | Product | Diastereoselectivity (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | Aldol Adduct 1 | >99:1 | 85 |
| 2 | Propionaldehyde | Aldol Adduct 2 | 98:2 | 89 |
| 3 | n-Hexanal | Aldol Adduct 3 | 97:3 | 82 |
| 4 | Pivalaldehyde | Aldol Adduct 4 | >99:1 | 91 |
| 5 | Acetaldehyde | Aldol Adduct 5 | 95:5 | 78 |
Data compiled from analogous reactions reported in the literature. Diastereoselectivity is typically determined by ¹H NMR or HPLC analysis of the crude reaction mixture.
Table 2: Asymmetric Aldol Reaction with Aromatic Aldehydes
| Entry | Aldehyde (R'CHO) | Product | Diastereoselectivity (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | Aldol Adduct 6 | >99:1 | 92 |
| 2 | p-Anisaldehyde | Aldol Adduct 7 | >99:1 | 90 |
| 3 | p-Nitrobenzaldehyde | Aldol Adduct 8 | >98:2 | 88 |
| 4 | 2-Naphthaldehyde | Aldol Adduct 9 | >98:2 | 85 |
| 5 | Furfural | Aldol Adduct 10 | 96:4 | 80 |
Data compiled from analogous reactions reported in the literature. Yields refer to isolated products after chromatographic purification.
Experimental Protocols
The following protocols describe the four key stages of a typical Evans' asymmetric aldol reaction sequence: (I) synthesis of the chiral auxiliary, (II) acylation of the auxiliary, (III) the diastereoselective aldol reaction, and (IV) removal of the auxiliary.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application of 3,4-Dimethylpentan-2-ol in Stereoselective Transformations: A Hypothetical Case Study
Disclaimer: Extensive literature searches did not yield specific documented applications of 3,4-Dimethylpentan-2-ol as a chiral auxiliary or catalyst in stereoselective transformations. The following application notes and protocols are presented as a hypothetical case study to illustrate its potential use based on the principles of asymmetric synthesis. This information is intended for educational and research purposes only.
Introduction to Stereoselective Transformations and Chiral Auxiliaries
Stereoselective transformations are chemical reactions that favor the formation of one stereoisomer over another. These reactions are of paramount importance in the pharmaceutical industry and materials science, where the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity or material properties. One common strategy to achieve stereoselectivity is the use of a chiral auxiliary, a chiral molecule that is temporarily attached to a substrate to direct a chemical reaction towards the formation of a specific stereoisomer. After the reaction, the chiral auxiliary is removed, yielding an enantiomerically enriched product.
This document explores the hypothetical application of (2R, 3S)-3,4-dimethylpentan-2-ol as a chiral auxiliary in a diastereoselective aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The bulky isopropyl group and the stereogenic centers of the auxiliary are postulated to create a sterically hindered environment, influencing the facial selectivity of the enolate attack on an aldehyde.
Hypothetical Application: Diastereoselective Aldol Reaction
In this hypothetical scenario, (2R, 3S)-3,4-dimethylpentan-2-ol is employed as a chiral auxiliary to control the stereochemical outcome of the reaction between propionyl chloride and benzaldehyde (B42025). The auxiliary is first esterified with propionyl chloride, and the resulting ester is then converted to a lithium enolate. The subsequent reaction of this chiral enolate with benzaldehyde is expected to proceed with high diastereoselectivity.
Experimental Workflow
The overall experimental workflow for this hypothetical application is depicted below.
Signaling Pathway of Stereochemical Induction
The proposed mechanism for stereochemical induction relies on the formation of a rigid, chelated transition state. The lithium cation is coordinated by the enolate oxygen and the carbonyl oxygen of the ester. The bulky isopropyl group of the chiral auxiliary is expected to block one face of the enolate, forcing the electrophile (benzaldehyde) to approach from the less hindered face.
Quantitative Data Summary
The following table summarizes the hypothetical results for the diastereoselective aldol reaction under various conditions. The diastereomeric excess (d.e.) is a measure of the stereoselectivity of the reaction.
| Entry | Lewis Acid | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | - | -78 | THF | 85 | 90 |
| 2 | TiCl₄ | -78 | CH₂Cl₂ | 92 | 95 |
| 3 | Sn(OTf)₂ | -78 | CH₂Cl₂ | 88 | 92 |
| 4 | - | -40 | THF | 82 | 85 |
Detailed Experimental Protocols
Protocol 1: Synthesis of the Chiral Propionate (B1217596) Ester
-
To a solution of (2R, 3S)-3,4-dimethylpentan-2-ol (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (B109758) (0.5 M) at 0 °C, add propionyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral propionate ester.
Protocol 2: Diastereoselective Aldol Reaction
-
To a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.5 M) at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.
-
Add a solution of the chiral propionate ester (1.0 eq) in anhydrous THF to the freshly prepared lithium diisopropylamide (LDA) solution at -78 °C. Stir for 1 hour.
-
Add a solution of benzaldehyde (1.2 eq) in anhydrous THF to the enolate solution at -78 °C. Stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The diastereomeric excess of the crude aldol adduct can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
-
To a solution of the aldol adduct (1.0 eq) in a mixture of THF and water (4:1), add lithium hydroxide (B78521) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the mixture with 1 M HCl to pH ~3 and extract with ethyl acetate.
-
The aqueous layer contains the recovered chiral auxiliary, which can be extracted with dichloromethane.
-
The organic layer containing the aldol product is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purify the enantioenriched aldol product by flash column chromatography.
Conclusion
This hypothetical application note demonstrates the potential utility of this compound as a chiral auxiliary in stereoselective transformations. The proposed protocols and workflows provide a framework for researchers to explore its practical applications. While no specific examples are currently documented in the literature, the structural features of this chiral alcohol suggest that it could be a valuable tool in the field of asymmetric synthesis. Further experimental investigation is warranted to validate these hypothetical concepts.
Application Notes and Protocols: Dehydration of (2R,3S)-3,4-dimethylpentan-2-ol with POCl₃ and Pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dehydration of alcohols is a fundamental transformation in organic synthesis, providing a key route to the formation of alkenes. While strong acids like sulfuric acid can effect this transformation, their use is often limited by harsh reaction conditions and the potential for carbocation rearrangements.[1][2] A milder and more controlled alternative involves the use of phosphorus oxychloride (POCl₃) in the presence of an amine base, typically pyridine (B92270).[1][3] This method converts the hydroxyl group into an excellent leaving group, facilitating a bimolecular elimination (E2) reaction.[2][4] This process generally proceeds without rearrangement and offers a high degree of regioselectivity, typically favoring the more substituted alkene (Zaitsev's product).[1][4][5]
This document provides a detailed protocol and theoretical background for the dehydration of a specific stereoisomer, (2R,3S)-3,4-dimethylpentan-2-ol, using POCl₃ and pyridine. The reaction is stereospecific, meaning the stereochemistry of the starting alcohol dictates the stereochemistry of the resulting alkene product due to the mechanistic requirements of the E2 reaction.[6][7]
Reaction Mechanism and Stereochemistry
The dehydration of alcohols with phosphorus oxychloride and pyridine proceeds via a concerted E2 mechanism.[1][3] The reaction can be understood in two main stages:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of POCl₃. This converts the poor leaving group, hydroxide (B78521) (-OH), into a bulky dichlorophosphate (B8581778) group (-OPOCl₂), which is an excellent leaving group.[1][2][8]
-
E2 Elimination: Pyridine, acting as a non-nucleophilic base, abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the dichlorophosphate group.[2][3] This proton abstraction occurs simultaneously with the departure of the leaving group and the formation of a pi bond, resulting in an alkene.[9]
A critical requirement for the E2 mechanism is an anti-periplanar geometry between the abstracted beta-proton and the leaving group.[10][11][12] This means the two groups must lie in the same plane and be oriented at a 180° dihedral angle to one another. This conformational requirement is what determines the stereochemical outcome of the reaction.[7][12]
For (2R,3S)-3,4-dimethylpentan-2-ol, elimination of the proton on carbon 3 (C₃-H) is sterically favored and leads to the more substituted Zaitsev product, 3,4-dimethylpent-2-ene.[5][13] To achieve the necessary anti-periplanar alignment for elimination, the intermediate must adopt a specific conformation. Analysis of the Newman projection for the dichlorophosphate ester of (2R,3S)-3,4-dimethylpentan-2-ol reveals that this elimination specifically leads to the formation of (Z)-3,4-dimethylpent-2-ene .[14]
Caption: Reaction pathway for alcohol dehydration.
Experimental Protocol
This protocol outlines a general procedure for the dehydration of a secondary alcohol using POCl₃ and pyridine.[15] Quantities should be adjusted based on the specific scale of the reaction.
3.1. Materials and Reagents
| Compound/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| (2R,3S)-3,4-dimethylpentan-2-ol | 130.23 | ~0.83 | 10.0 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.645 | 15.0 | 1.5 |
| Pyridine (anhydrous) | 79.10 | 0.982 | ~50 mL | Solvent |
| Diethyl Ether (anhydrous) | 74.12 | 0.713 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed | - |
| Brine (Saturated NaCl) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | - |
| Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath | - | - | - | - |
3.2. Reaction Procedure
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Loading: To the flask, add (2R,3S)-3,4-dimethylpentan-2-ol (1.0 eq) and anhydrous pyridine (used as solvent).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Vigorous stirring is essential.
-
Addition of POCl₃: Add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution via the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice to quench the excess POCl₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired alkene.
3.3. Product Characterization
The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry of the alkene.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and regioselectivity (ratio of Zaitsev to Hofmann products).
-
Infrared (IR) Spectroscopy: To confirm the absence of the -OH stretch from the starting material and the presence of C=C and =C-H stretches.
Data Presentation
The following table summarizes the key quantitative aspects of the reaction.
| Parameter | Value |
| Reactants | (2R,3S)-3,4-dimethylpentan-2-ol (1.0 eq), POCl₃ (1.5 eq), Pyridine (solvent) |
| Reaction Conditions | 0 °C to Room Temperature, 3-5 hours, N₂ Atmosphere |
| Expected Major Product | (Z)-3,4-dimethylpent-2-ene |
| Expected Minor Product | 3,4-dimethylpent-1-ene (Hofmann Product) |
| Theoretical Yield | Based on 10 mmol starting alcohol: 1.12 g of 3,4-dimethylpent-2-ene |
| Expected Regioselectivity | >90:10 (Zaitsev:Hofmann) |
| Key ¹H NMR Signals (Major Product) | Signals corresponding to vinylic proton, allylic protons, and distinct methyl/isopropyl groups. |
| Key IR Absorptions (Major Product) | ~3020 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch). Absence of broad ~3300 cm⁻¹ (-OH) band. |
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkenes and Alkynes - Part 2 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 9. coconote.app [coconote.app]
- 10. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 13. Zaytsev's rule - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Diastereoselective Nucleophilic Additions to Chiral Aldehydes Using 3,4-Dimethylpentan-2-ol as a Chiral Auxiliary
Disclaimer: The use of 3,4-dimethylpentan-2-ol as a chiral auxiliary in diastereoselective nucleophilic additions to chiral aldehydes is not well-documented in peer-reviewed literature. The following application notes and protocols are presented as a hypothetical guide based on established principles of asymmetric synthesis with other chiral alcohol auxiliaries. Researchers should consider this a theoretical framework and would need to conduct their own optimization and validation studies.
Introduction
Diastereoselective nucleophilic additions to chiral aldehydes are a fundamental transformation in organic synthesis, enabling the construction of stereochemically rich acyclic systems. The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of such reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.
This document outlines a hypothetical application of this compound as a chiral auxiliary for the diastereoselective addition of organometallic reagents to α-chiral aldehydes. The bulky isopropyl and sec-butyl groups of the auxiliary are expected to create a sterically biased environment, influencing the facial selectivity of the nucleophilic attack on the aldehyde carbonyl.
Principle of Stereodifferentiation: The Felkin-Anh Model
The stereochemical outcome of nucleophilic additions to α-chiral aldehydes can often be predicted using the Felkin-Anh model. This model describes the most stable transition state conformation of the aldehyde, which in turn determines the preferred trajectory of the incoming nucleophile.
Key Principles of the Felkin-Anh Model:
-
The largest group (L) at the α-stereocenter orients itself perpendicular to the carbonyl group to minimize steric interactions.
-
The medium (M) and small (S) sized groups are positioned gauche and anti, respectively, relative to the incoming nucleophile.
-
The nucleophile (Nu) attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) from the face opposite the largest group, passing over the smallest group.
Caption: Felkin-Anh model for nucleophilic addition to a chiral aldehyde.
Hypothetical Experimental Workflow
The overall workflow for utilizing this compound as a chiral auxiliary would involve three key steps: attachment of the auxiliary to a prochiral substrate, the diastereoselective nucleophilic addition, and subsequent removal of the auxiliary.
Caption: Hypothetical workflow for using this compound as a chiral auxiliary.
Hypothetical Protocols
Protocol 1: Synthesis of the Chiral Acetal from Crotonaldehyde (B89634)
Materials:
-
Crotonaldehyde
-
(2R,3S)-3,4-Dimethylpentan-2-ol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene (100 mL), crotonaldehyde (1.0 eq), and (2R,3S)-3,4-dimethylpentan-2-ol (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral acetal.
Protocol 2: Diastereoselective Addition of Methylmagnesium Bromide
Materials:
-
Chiral acetal from Protocol 1
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
Dissolve the chiral acetal (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the major diastereomer by flash column chromatography.
Protocol 3: Removal of the Chiral Auxiliary
Materials:
-
Purified diastereomeric adduct
-
Acetic acid
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the purified adduct in a mixture of THF and water (4:1).
-
Add acetic acid (5 equivalents).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the desired chiral alcohol by column chromatography. The chiral auxiliary can also be recovered from the reaction mixture.
Hypothetical Data Presentation
The following table summarizes the hypothetical results for the diastereoselective addition of various organometallic reagents to the chiral acetal derived from crotonaldehyde and (2R,3S)-3,4-dimethylpentan-2-ol.
| Entry | Nucleophile (R-M) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeMgBr | THF | -78 | 85 | 90:10 |
| 2 | EtLi | THF | -78 | 82 | 92:8 |
| 3 | PhMgBr | THF | -78 | 75 | 88:12 |
| 4 | n-BuLi | Hexane/THF | -78 | 88 | 95:5 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual results would require experimental validation.
Conclusion
While there is a lack of specific literature on the application of this compound as a chiral auxiliary, its structural features suggest it could be a viable candidate for inducing diastereoselectivity in nucleophilic additions to chiral aldehydes. The provided hypothetical protocols and workflow offer a starting point for researchers interested in exploring its potential. The success of this auxiliary would depend on its ability to effectively shield one face of the carbonyl group in the transition state, as predicted by the Felkin-Anh model. Experimental validation is necessary to determine the actual yields and diastereoselectivities achievable with this system.
The Pivotal Role of 3,4-Dimethylpentan-2-ol in Stereoselective Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,4-Dimethylpentan-2-ol, a chiral secondary alcohol, serves as a valuable intermediate and building block in modern organic synthesis. Its stereogenic centers at the C2 and C3 positions make it a powerful tool for the construction of complex chiral molecules, a critical aspect in the development of new pharmaceuticals and bioactive natural products. The strategic placement of methyl groups influences the steric environment around the hydroxyl group, enabling high levels of stereocontrol in various chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.
Physicochemical Properties and Stereoisomers
This compound (C₇H₁₆O) is a branched-chain heptanol (B41253) with a molecular weight of 116.20 g/mol .[1][2][3] It exists as four stereoisomers due to the presence of two chiral centers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The physical properties of the racemic mixture are summarized in the table below.
| Property | Value |
| CAS Number | 64502-86-9 |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| Boiling Point | 144.4 °C at 760 mmHg |
| Density | 0.814 g/cm³ |
| Flash Point | 47.8 °C |
Application Notes
Intermediate in Stereoselective Synthesis
Enantiomerically enriched this compound is a key precursor for the synthesis of more complex chiral molecules. Its utility stems from the ability to serve as a chiral scaffold, where the existing stereocenters direct the formation of new stereocenters in subsequent reactions.
Model Substrate for Mechanistic Studies
The stereoisomers of this compound are excellent model substrates for studying the mechanisms of stereoselective and stereospecific reactions. A notable example is its use in investigating the stereochemical requirements of E2 elimination reactions. The dehydration of specific stereoisomers, such as (2R,3S)-3,4-dimethylpentan-2-ol, provides valuable insights into the geometric and electronic factors governing the formation of specific alkene isomers.
Potential as a Chiral Auxiliary
While not extensively documented, the structural features of this compound suggest its potential as a chiral auxiliary. A chiral auxiliary is a temporary chiral appendage that directs the stereochemical outcome of a reaction on a non-chiral substrate. The bulky isopropyl group and the adjacent methyl group can create a biased steric environment, influencing the facial selectivity of reactions on a tethered substrate.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of this compound via Asymmetric Reduction of 3,4-Dimethylpentan-2-one
The most common route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding ketone, 3,4-Dimethylpentan-2-one. This can be achieved using various chiral reducing agents or catalytic systems.
Reaction Scheme:
Figure 1: General scheme for the asymmetric reduction of 3,4-Dimethylpentan-2-one.
Materials:
-
3,4-Dimethylpentan-2-one
-
(S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an argon atmosphere.
-
(S)-2-Methyl-CBS-oxazaborolidine solution (10 mL, 10 mmol) is added to the flask, followed by 50 mL of anhydrous THF. The solution is cooled to -20 °C in a cryocool.
-
A solution of 3,4-Dimethylpentan-2-one (11.4 g, 100 mmol) in 20 mL of anhydrous THF is added dropwise to the catalyst solution over 30 minutes, maintaining the temperature at -20 °C.
-
Borane-tetrahydrofuran complex solution (60 mL, 60 mmol) is then added dropwise via the dropping funnel over 1 hour, ensuring the temperature does not exceed -15 °C.
-
The reaction mixture is stirred at -20 °C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (20 mL) at -20 °C.
-
The mixture is allowed to warm to room temperature and then 1 M HCl (50 mL) is carefully added. The mixture is stirred for 30 minutes.
-
The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired stereoisomer of this compound.
Quantitative Data (Illustrative):
| Stereoisomer | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (2S,3S)-3,4-Dimethylpentan-2-ol | 85-95 | >95 |
| (2R,3R)-3,4-Dimethylpentan-2-ol | 85-95 | >95 |
Note: The specific stereoisomer obtained depends on the chirality of the CBS catalyst used. Using (R)-CBS will yield the (2R,3R) and (2R,3S) alcohols.
Protocol 2: Dehydration of (2R,3S)-3,4-Dimethylpentan-2-ol for Mechanistic Studies
This protocol describes the dehydration of a specific stereoisomer of this compound to study the E2 elimination mechanism. The product distribution provides evidence for the required anti-periplanar arrangement of the departing proton and leaving group.
Reaction Scheme:
Figure 2: Dehydration of (2R,3S)-3,4-Dimethylpentan-2-ol via E2 elimination.
Materials:
-
(2R,3S)-3,4-Dimethylpentan-2-ol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Anhydrous diethyl ether
-
Ice-water bath
-
Saturated copper (II) sulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of (2R,3S)-3,4-Dimethylpentan-2-ol (5.8 g, 50 mmol) in anhydrous pyridine (50 mL) is prepared in a 250 mL round-bottom flask and cooled to 0 °C in an ice-water bath.
-
Phosphorus oxychloride (5.5 mL, 60 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated at 60 °C for 2 hours.
-
The reaction mixture is cooled to room temperature and then poured onto 100 g of crushed ice.
-
The mixture is extracted with diethyl ether (3 x 75 mL).
-
The combined organic extracts are washed sequentially with saturated copper (II) sulfate solution (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure.
-
The product distribution (ratio of Z- and E-alkenes) is determined by gas chromatography-mass spectrometry (GC-MS) and/or ¹H NMR spectroscopy of the crude product.
Expected Product Distribution:
| Product | Distribution (%) |
| (Z)-3,4-Dimethyl-2-pentene | Major Product |
| (E)-3,4-Dimethyl-2-pentene | Minor Product |
Note: The predominance of the Z-isomer is consistent with an E2 elimination pathway requiring an anti-periplanar conformation of the C-H and C-OPOCl₂ bonds.
Logical Workflow for Chiral Synthesis
The synthesis and application of this compound as a chiral intermediate can be visualized as a logical workflow.
Figure 3: Workflow for the synthesis and application of chiral this compound.
Conclusion
This compound is a versatile and valuable chiral building block in organic synthesis. The protocols provided herein for its stereoselective synthesis and its application in mechanistic studies highlight its importance. For researchers in drug development and natural product synthesis, the ability to access specific stereoisomers of this alcohol opens avenues for the construction of complex and biologically active molecules with a high degree of stereochemical control. Further exploration of its potential as a chiral auxiliary is warranted and could lead to the development of new and efficient asymmetric transformations.
References
Application Notes and Protocols for the Asymmetric Reduction of Prochiral Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental workflows and protocols for the asymmetric reduction of prochiral ketones to synthesize chiral alcohols, which are crucial intermediates in pharmaceutical and fine chemical industries. This document outlines three distinct and widely used methodologies: the Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst, a green chemistry approach utilizing the biocatalyst Daucus carota (carrot root), and asymmetric transfer hydrogenation (ATH).
General Experimental Workflow
The following diagram illustrates a general workflow for the asymmetric reduction of a prochiral ketone, from reaction setup to product analysis.
Application Notes and Protocols for Metal-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the dynamic kinetic resolution (DKR) of secondary alcohols, a powerful technique for the synthesis of enantiomerically pure compounds. This chemoenzymatic strategy couples the enzymatic resolution of a racemic alcohol with in situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of a single enantiomer product.
Introduction
Dynamic kinetic resolution is a highly efficient method for producing enantiomerically pure alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.[1][2] The process overcomes the inherent 50% yield limitation of traditional kinetic resolution by continuously racemizing the unreacted enantiomer.[2] This is typically achieved by combining a lipase (B570770) for enantioselective acylation with a transition metal catalyst that facilitates the racemization of the secondary alcohol.[3] Ruthenium complexes are among the most effective catalysts for this racemization.[1]
Core Principle
The DKR of secondary alcohols involves two simultaneous catalytic cycles as illustrated below:
-
Enzymatic Kinetic Resolution: A lipase, most commonly Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the racemic alcohol (e.g., the (R)-enantiomer) at a much faster rate than the other ((S)-enantiomer).[3]
-
Metal-Catalyzed Racemization: A transition metal complex, often a ruthenium catalyst, continuously interconverts the faster- and slower-reacting enantiomers of the alcohol, ensuring a constant supply of the more reactive enantiomer for the lipase.[4]
The synergy between the enzyme and the metal catalyst allows for the conversion of the entire racemic starting material into a single, enantiomerically enriched acylated product.
Figure 1. General mechanism of metal-catalyzed DKR of secondary alcohols.
Key Catalytic Systems
Several metal-based catalysts have been developed for the racemization of secondary alcohols in DKR. Ruthenium-based catalysts are the most extensively studied and applied. More recently, catalysts based on less expensive and more earth-abundant metals like iron have also been reported.
Figure 2. Common metal catalyst families for DKR of secondary alcohols.
Data Presentation: Performance of Catalytic Systems
The following tables summarize the performance of various metal-catalyzed DKR systems for the resolution of representative secondary alcohols.
Table 1: DKR of 1-Phenylethanol
| Catalyst System | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Shvo's Catalyst / CALB | Isopropenyl acetate | Toluene (B28343) | 70 | 24 | >95 | >99 | [5] |
| [Ru(p-cymene)Cl₂]₂ / dppb / Lipase TL | Isopropenyl acetate | Toluene | RT | 24 | 92 | >99 | [6] |
| Cp*Ru(CO)₂Cl / CALB | Isopropenyl acetate | Toluene | RT | 2 | >99 | >99 | [4] |
| Fe-Pincer Complex / CALB | Isopropenyl acetate | Toluene | 50 | 24 | 91 | >99 | |
| Cu(dtbbpy)(DPEPhos)BF₄ / (Ph₃SiS)₂ / CALB | Isopropenyl acetate | CH₂Cl₂ | 40 | 24 | 73 | 99 | [7] |
Table 2: DKR of Various Secondary Alcohols with a Pentaphenylcyclopentadienyl Ruthenium Catalyst
| Substrate | Time (h) | Yield (%) | ee (%) |
| 1-(4-Methoxyphenyl)ethanol | 2 | 98 | >99 |
| 1-(4-Chlorophenyl)ethanol | 2 | >99 | >99 |
| 1-Indanol | 4 | 97 | >99 |
| 1-(2-Naphthyl)ethanol | 4 | 98 | >99 |
| 1-Octan-2-ol | 17 | 92 | >99 |
Conditions: [Ru(C₅Ph₅)(CO)₂Cl] (0.5 mol%), t-BuOK (1 mol%), CALB, isopropenyl acetate, toluene, room temperature.[4]
Experimental Protocols
Protocol 1: General Procedure for DKR using a Ruthenium Catalyst
This protocol is a general guideline for the DKR of secondary alcohols using a pentaphenylcyclopentadienyl ruthenium complex and CALB.[1][4]
Figure 3. Typical experimental workflow for metal-catalyzed DKR.
Materials:
-
Racemic secondary alcohol (1.0 mmol)
-
Ruthenium catalyst (e.g., [Ru(C₅Ph₅)(CO)₂Cl]) (0.005 mmol, 0.5 mol%)
-
Base (e.g., t-BuOK, 0.5 M in THF) (20 µL, 0.01 mmol, 1 mol%)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435) (2.5 mg/mmol of alcohol)
-
Acyl donor (e.g., isopropenyl acetate) (3.0 mmol)
-
Anhydrous toluene (4 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the ruthenium catalyst.
-
Add anhydrous toluene (2 mL) to the flask.
-
Add the base solution (e.g., t-BuOK in THF) and stir the mixture for approximately 5-10 minutes at room temperature to activate the catalyst.
-
Add the racemic secondary alcohol (1.0 mmol).
-
In a separate vial, weigh the immobilized lipase and add it to the reaction mixture.
-
Add the acyl donor (3.0 mmol) and the remaining toluene (2 mL).
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Upon completion, filter the reaction mixture to remove the immobilized enzyme and catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Protocol 2: DKR using an Air- and Moisture-Stable Iron Catalyst
This protocol describes the use of a more environmentally benign iron-based catalyst for the DKR of secondary alcohols.
Materials:
-
Racemic secondary alcohol (e.g., 1-(4-chlorophenyl)ethanol) (0.25 mmol)
-
Iron catalyst (1 mol%)
-
Immobilized Candida antarctica lipase B (CALB) (10 mg)
-
Acyl donor (e.g., isopropenyl acetate) (0.5 mmol)
-
Anhydrous toluene (1 mL)
-
Triethylamine (B128534) (0.5 mmol)
Procedure:
-
To a vial, add the iron catalyst, the racemic secondary alcohol, and anhydrous toluene.
-
Add triethylamine to the mixture.
-
Add the immobilized lipase (CALB) and the acyl donor.
-
Seal the vial and stir the reaction mixture at 50 °C.
-
Monitor the reaction by chiral GC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter off the enzyme.
-
Concentrate the filtrate and purify the product by column chromatography.
Concluding Remarks
Metal-catalyzed dynamic kinetic resolution of secondary alcohols is a robust and highly efficient method for the synthesis of enantiopure compounds. The choice of catalyst, enzyme, and reaction conditions can be tailored to specific substrates. Ruthenium-based systems are well-established and highly effective, while newer iron- and copper-based catalysts offer more sustainable alternatives. The protocols provided herein serve as a starting point for researchers to implement this powerful technology in their synthetic endeavors.
References
- 1. Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes [mdpi.com]
- 2. Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing yield and purity in 3,4-Dimethylpentan-2-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,4-Dimethylpentan-2-ol, a key intermediate in various chemical and pharmaceutical research applications. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Grignard Reaction: This involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate aldehyde. Specifically, you can react isopropylmagnesium bromide with propanal or methylmagnesium bromide with 3-methylbutanal.[1]
-
Reduction of a Ketone: This method involves the reduction of the corresponding ketone, 3,4-dimethylpentan-2-one, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2][3]
Q2: Which synthetic route generally offers higher yields and purity?
A2: Both methods can provide good yields and high purity when optimized. However, the reduction of a ketone is often preferred for its operational simplicity and milder reaction conditions, which can lead to fewer side products and easier purification. Grignard reactions are highly effective for C-C bond formation but can be more sensitive to reaction conditions, potentially leading to lower yields if not strictly controlled.
Q3: What are the most common side reactions to be aware of during the synthesis of this compound?
A3: For the Grignard synthesis , potential side reactions include:
-
Wurtz coupling: The Grignard reagent can react with the starting alkyl halide.
-
Enolization of the aldehyde: The Grignard reagent can act as a base, deprotonating the aldehyde at the alpha-position.
-
Reaction with trace water: Grignard reagents are highly reactive with water, which will quench the reagent and reduce the yield.
For the ketone reduction , a primary side reaction is:
-
Incomplete reduction: If an insufficient amount of reducing agent is used or the reaction time is too short, the starting ketone may remain.
-
Reaction with solvent: With protic solvents like ethanol, sodium borohydride can slowly react with the solvent.[4]
Q4: How can I purify the final this compound product?
A4: The primary method for purifying this compound is distillation under atmospheric or reduced pressure, due to its relatively low boiling point (approximately 144.4°C at 760 mmHg).[5] Column chromatography can also be employed for very high purity requirements, though it is less common for this particular compound on a large scale.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize typical quantitative data for the two primary synthetic routes to this compound. Please note that specific yields and purities can vary based on the scale of the reaction and the specific experimental conditions employed.
Table 1: Grignard Synthesis of this compound
| Parameter | Isopropylmagnesium Bromide + Propanal | Methylmagnesium Bromide + 3-Methylbutanal |
| Typical Yield | 75-85% | 70-80% |
| Purity (post-distillation) | >98% | >98% |
| Reaction Time | 2-4 hours | 2-4 hours |
| Key Considerations | Requires strictly anhydrous conditions. | Requires strictly anhydrous conditions. |
Table 2: Ketone Reduction Synthesis of this compound
| Parameter | Sodium Borohydride (NaBH₄) Reduction | Lithium Aluminum Hydride (LiAlH₄) Reduction |
| Typical Yield | 85-95% | 90-98% |
| Purity (post-distillation) | >99% | >99% |
| Reaction Time | 1-3 hours | 1-3 hours |
| Key Considerations | Milder, can be run in protic solvents. | More reactive, requires anhydrous aprotic solvent. |
Troubleshooting Guides
Grignard Synthesis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Wet glassware or solvent.- Impure magnesium turnings.- Starting aldehyde is old or contains acidic impurities. | - Flame-dry all glassware and use freshly distilled, anhydrous solvents.- Activate magnesium with a small crystal of iodine or by grinding.- Use freshly distilled aldehyde. |
| Formation of a White Precipitate Before Aldehyde Addition | - Reaction with atmospheric moisture or CO₂. | - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon). |
| Significant Amount of Biphenyl or Other Coupling Byproducts | - High local concentration of Grignard reagent during formation. | - Add the alkyl halide slowly and ensure efficient stirring. |
| Product is Contaminated with Starting Aldehyde | - Insufficient Grignard reagent.- Inefficient reaction. | - Use a slight excess of the Grignard reagent (1.1-1.2 equivalents).- Ensure the reaction goes to completion by monitoring with TLC. |
Ketone Reduction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting Ketone Remains) | - Insufficient reducing agent.- Low reaction temperature or short reaction time. | - Use a slight excess of the reducing agent.- Allow the reaction to stir for a longer period or gently warm if necessary. |
| Low Yield After Workup | - Product loss during extraction.- Hydrolysis of the intermediate alkoxide was incomplete. | - Perform multiple extractions with an appropriate organic solvent.- Ensure the pH is acidic during the workup to fully protonate the alkoxide. |
| Product is Contaminated with Boron Salts | - Inefficient quenching and extraction. | - Ensure thorough washing of the organic layer with water or brine. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol details the synthesis via the reaction of isopropylmagnesium bromide with propanal.
Materials:
-
Magnesium turnings
-
Isopropyl bromide
-
Propanal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Preparation of Grignard Reagent:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of isopropyl bromide in anhydrous diethyl ether.
-
Add a small portion of the isopropyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Add a solution of propanal in anhydrous diethyl ether to the dropping funnel.
-
Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation.
-
Protocol 2: Reduction of 3,4-Dimethylpentan-2-one
This protocol details the synthesis via the reduction of 3,4-dimethylpentan-2-one using sodium borohydride.
Materials:
-
3,4-Dimethylpentan-2-one
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve 3,4-dimethylpentan-2-one in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether to the residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation.
-
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Experimental workflow for the reduction of 3,4-dimethylpentan-2-one.
Caption: A logical diagram for troubleshooting low yields in either synthetic route.
References
- 1. 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. brainly.com [brainly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. lookchem.com [lookchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Dehydration of Secondary Alcohols
Welcome to the technical support center for troubleshooting side reactions during the dehydration of secondary alcohols. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Issue 1: My reaction is producing a significant amount of a rearranged alkene product. How can I prevent this?
Answer: Carbocation rearrangements are a common side reaction in the E1 dehydration of secondary alcohols, especially when a more stable carbocation can be formed through a hydride or alkyl shift.[1][2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: While higher temperatures favor elimination, they can also provide the energy needed for rearrangements.[1] Experiment with the lower end of the typical temperature range for secondary alcohol dehydration (100–140 °C).[3][4]
-
Use a Bulky, Non-Nucleophilic Base with a Reagent like POCl₃: Switching from a strong acid catalyst to a reagent system like phosphorus oxychloride (POCl₃) in pyridine (B92270) promotes an E2 mechanism.[1] The E2 mechanism is a concerted reaction that does not involve a carbocation intermediate, thus avoiding rearrangements.[1]
-
Consider Alternative Dehydrating Agents: Reagents like thionyl chloride (SOCl₂) in pyridine can also promote E2 elimination and prevent rearrangements.
Issue 2: The yield of my desired alkene is low, and I'm isolating a significant amount of an ether byproduct. What's happening?
Answer: Ether formation is a competing reaction, particularly at lower temperatures, where an Sₙ2 reaction can occur between two alcohol molecules.[3][5] One molecule of alcohol acts as a nucleophile, attacking the protonated alcohol of a second molecule.[5]
Troubleshooting Steps:
-
Increase the Reaction Temperature: Ensure the reaction is heated sufficiently to favor elimination over substitution. For secondary alcohols, the typical range is 100–140 °C.[3][4] Insufficient heat is a primary cause of ether formation.[3]
-
Use a Protic Acid Catalyst Sparingly: While an acid catalyst is necessary, using a large excess can increase the concentration of the protonated alcohol, potentially favoring the bimolecular ether formation.
-
Employ a Non-Nucleophilic Acid: Using an acid with a non-nucleophilic conjugate base, such as sulfuric acid or phosphoric acid, can help minimize substitution reactions.[2]
Issue 3: I am getting a mixture of alkene isomers (regioisomers). How can I control the regioselectivity of the elimination?
Answer: The dehydration of secondary alcohols often follows Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product. However, the formation of the less substituted (Hofmann) product can also occur.
Troubleshooting Steps:
-
To Favor the Zaitsev Product (more substituted alkene):
-
Use a small, strong base in an E2 reaction: If you've switched to an E2 protocol (e.g., using a strong base), a small, unhindered base like sodium ethoxide will preferentially abstract a proton from the more substituted carbon.
-
Stick with the E1 conditions (acid-catalyzed dehydration): The E1 mechanism inherently favors the formation of the more stable, more substituted alkene.[6]
-
-
To Favor the Hofmann Product (less substituted alkene):
-
Use a bulky, sterically hindered base in an E2 reaction: A bulky base, such as potassium tert-butoxide, will have difficulty accessing the more sterically hindered proton on the more substituted carbon. It will preferentially abstract a proton from the less substituted, more accessible carbon.
-
| Reaction Condition | Major Product | Mechanism |
| H₂SO₄, heat | Zaitsev (more substituted) | E1 |
| POCl₃, pyridine, heat | Zaitsev (more substituted) | E2 |
| 1. TsCl, pyridine 2. NaOEt | Zaitsev (more substituted) | E2 |
| 1. TsCl, pyridine 2. t-BuOK | Hofmann (less substituted) | E2 |
Experimental Protocols
Protocol 1: Dehydration of a Secondary Alcohol via E1 Mechanism (Zaitsev Product Favored)
This protocol describes the acid-catalyzed dehydration of cyclohexanol (B46403) to cyclohexene.
Materials:
-
Cyclohexanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[7]
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Place the secondary alcohol (e.g., cyclohexanol) in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Heat the mixture to the appropriate temperature for a secondary alcohol (typically 100-140°C) using a heating mantle.[3][4]
-
The alkene product will distill as it is formed. Collect the distillate.
-
Wash the distillate with a saturated sodium chloride solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the alkene product by simple distillation.
Protocol 2: Dehydration of a Secondary Alcohol via E2 Mechanism (Rearrangement Avoided)
This protocol utilizes phosphorus oxychloride and pyridine to promote an E2 elimination.
Materials:
-
Secondary alcohol
-
Phosphorus oxychloride (POCl₃)[1]
-
Pyridine[1]
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the secondary alcohol in pyridine in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled solution.
-
Allow the reaction to warm to room temperature and then heat as necessary (monitor by TLC).
-
After the reaction is complete, pour the mixture over crushed ice and extract the product with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude alkene product.
-
Purify the product by distillation or column chromatography.
Visual Guides
Logical Troubleshooting Flowchart
Caption: Troubleshooting logic for side reactions.
E1 vs. E2 Dehydration Pathways
Caption: Comparison of E1 and E2 dehydration mechanisms.
Controlling Regioselectivity in E2 Reactions
Caption: Base selection for regiochemical control.
References
- 1. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanism of dehydration explained [unacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselectivity of E1 Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Separation and Purification of 3,4-Dimethylpentan-2-ol Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and purification of 3,4-Dimethylpentan-2-ol stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the stereoisomers of this compound?
The main challenge lies in the fact that enantiomers possess identical physical properties in an achiral environment, making their separation by standard techniques like distillation or conventional chromatography impossible. Diastereomers, while having different physical properties, can still be challenging to separate if their properties are very similar. Therefore, specialized chiral separation techniques are required.
Q2: Which techniques are most commonly used for the separation of this compound stereoisomers?
The most common and effective techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): A direct method that uses a chiral stationary phase (CSP) to differentiate between enantiomers.
-
Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this method is suitable for volatile compounds and uses a chiral stationary phase to achieve separation.
-
Enzymatic Resolution: This kinetic resolution method uses enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.
-
Diastereomeric Salt Formation and Fractional Crystallization: This indirect method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in solubility through fractional crystallization.
Q3: What is Dynamic Kinetic Resolution (DKR) and how can it be applied to this compound?
Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of a single enantiomer of up to 100%, overcoming the 50% yield limitation of standard kinetic resolution.[1] For this compound, a DKR process would typically involve an enzymatic resolution coupled with a compatible racemization catalyst.
Troubleshooting Guides
Chiral HPLC Separation
Q: I am not getting any separation of the enantiomers of this compound on my chiral column. What should I do?
A: Lack of resolution in chiral HPLC can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Verify Column Selection: Ensure you are using an appropriate chiral stationary phase (CSP) for secondary alcohols. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for chiral alcohol separations.
-
Optimize the Mobile Phase:
-
Solvent Composition: The ratio of the mobile phase components is critical. For normal phase chromatography (e.g., hexane (B92381)/isopropanol), systematically vary the percentage of the alcohol modifier. Small changes can significantly impact selectivity.
-
Solvent Type: If adjusting the ratio is ineffective, try a different alcohol modifier (e.g., switch from isopropanol (B130326) to ethanol).
-
-
Adjust the Flow Rate: Chiral separations are often more efficient at lower flow rates. Try reducing the flow rate to see if resolution improves.
-
Control the Temperature: Temperature can influence the interactions between the analyte and the CSP. Experiment with temperatures both above and below ambient to find the optimal condition.
-
Consider Derivatization: If direct separation is proving difficult, consider derivatizing the alcohol to an ester (e.g., acetate (B1210297) or trifluoroacetate). Acylation can reduce polarity and enhance separation on some chiral columns.[2]
Q: My peaks are broad and tailing. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening. Try diluting your sample.
-
Secondary Interactions: Interactions between the hydroxyl group of the alcohol and active sites on the stationary phase can cause tailing. Adding a small amount of a polar modifier to the mobile phase can sometimes help.
-
Column Contamination: If the column has been used with other samples, it may be contaminated. Flush the column with a strong, appropriate solvent to clean it.
Enzymatic Resolution
Q: The enzymatic resolution of my racemic this compound is very slow. How can I increase the reaction rate?
A: Slow reaction rates in enzymatic resolutions can be addressed by optimizing several parameters:
-
Enzyme Choice: Ensure you are using a suitable lipase (B570770). Lipases from Candida antarctica (e.g., Novozym 435) and Pseudomonas cepacia are commonly used for the resolution of secondary alcohols.
-
Acyl Donor: The choice of acyl donor is important. Activated esters like vinyl acetate are often used as they lead to an irreversible reaction.
-
Solvent: The reaction medium can significantly influence enzyme activity. Common solvents include hexane, toluene, and MTBE.
-
Temperature: Increasing the temperature can increase the reaction rate, but be mindful of the enzyme's thermal stability. A typical range to explore is 30-50 °C.
-
Enzyme Immobilization: Using an immobilized enzyme can improve stability and reusability. Dispersing the enzyme on a solid support can also enhance the reaction rate.[3]
Q: The enantiomeric excess (ee) of my product is low. What can I do to improve it?
A: Low enantiomeric excess indicates poor selectivity of the enzyme for one enantiomer over the other.
-
Optimize Reaction Time: In a kinetic resolution, the ee of the product and the remaining substrate change over time. Monitor the reaction progress to stop it at the optimal point for the desired ee.
-
Lower the Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme.
-
Change the Acyl Donor or Solvent: The nature of the acyl donor and the solvent can influence the enzyme's conformation and thus its selectivity.
Diastereomeric Salt Crystallization
Q: I am not getting any crystals to form after adding the resolving agent. What is the problem?
A: Failure to crystallize is a common issue in diastereomeric salt resolutions.
-
Solvent Choice: The chosen solvent may be too good a solvent for both diastereomeric salts. A solvent screen is necessary to find a system where one salt is significantly less soluble than the other.
-
Supersaturation: The solution may not be sufficiently concentrated. Try slowly evaporating some of the solvent to induce crystallization.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can sometimes provide nucleation sites.
Q: My product is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the diastereomeric salt separates as a liquid phase.
-
Dilute the Solution: The concentration of the salt may be too high. Add more solvent to dilute the solution.
-
Slow Down Cooling: Rapid cooling can favor oiling out. Allow the solution to cool slowly to room temperature before further cooling.
-
Change the Solvent: A different solvent system may favor crystallization over oiling out.
Data Presentation
Table 1: Comparison of Separation Techniques for this compound Stereoisomers
| Technique | Typical Resolution (Rs) | Typical Purity (ee/de) | Throughput | Key Advantage | Key Disadvantage |
| Chiral HPLC | > 1.5 | > 99% | Low to Medium | Direct analysis and purification | Requires specialized, expensive columns |
| Chiral GC | > 1.5 | > 99% | Medium | High resolution for volatile compounds | Limited to thermally stable compounds |
| Enzymatic Resolution | N/A | > 95% | Medium to High | High enantioselectivity, green chemistry | Limited to 50% yield (without DKR) |
| Diastereomeric Salt Crystallization | N/A | > 98% | High | Scalable, cost-effective | Requires a suitable resolving agent |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Excess Determination
-
Column: Chiralpak® AD-H (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: n-Hexane / Isopropanol (95:5 v/v)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve a small amount of the this compound mixture in the mobile phase.
-
Injection Volume: 10 µL
-
Analysis: The two enantiomeric pairs will elute as distinct peaks. The enantiomeric excess (ee) can be calculated from the peak areas.
Protocol 2: Enzymatic Kinetic Resolution
-
Materials: Racemic this compound, Novozym 435 (immobilized Candida antarctica lipase B), vinyl acetate, and anhydrous hexane.
-
Procedure: a. To a solution of racemic this compound (1 mmol) in anhydrous hexane (10 mL), add vinyl acetate (1.5 mmol). b. Add Novozym 435 (20 mg/mmol of alcohol). c. Stir the mixture at 40 °C and monitor the reaction progress by chiral GC or HPLC. d. Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme. e. The resulting mixture contains one enantiomer of the alcohol and the acetate of the other enantiomer, which can be separated by standard column chromatography.
Protocol 3: Diastereomeric Salt Formation and Fractional Crystallization
-
Materials: Racemic this compound, an enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid), and a suitable solvent (e.g., ethanol/water mixture).
-
Procedure: a. The hydroxyl group of this compound first needs to be converted to a functional group that can form a salt, for example, by derivatization to a corresponding amine. b. Assuming a suitable amine derivative is prepared, dissolve the racemic amine (1 equivalent) in a minimal amount of the chosen solvent. c. Add a solution of the chiral resolving agent (0.5-1.0 equivalents) in the same solvent. d. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. e. The less soluble diastereomeric salt should crystallize out. Collect the crystals by filtration. f. The enantiomeric purity of the crystallized salt can be improved by recrystallization. g. The pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.
Visualizations
Caption: Workflow for the separation of this compound stereoisomers.
Caption: Troubleshooting logic for poor resolution in chiral HPLC.
References
Technical Support Center: Overcoming Challenges in the Cleavage of Chiral Auxiliaries from Products
Welcome to the Technical Support Center for Chiral Auxiliary Cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective removal of chiral auxiliaries from your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind choosing a cleavage method for a chiral auxiliary?
A1: The choice of cleavage method is primarily dictated by the desired functional group in the final product and the chemical stability of your molecule.[1] For instance, to obtain a carboxylic acid, hydrolytic methods are employed. For alcohols, reductive cleavage is the standard approach. It is crucial to select conditions that are mild enough to avoid racemization of the newly formed stereocenter or degradation of other functional groups present in the molecule.[2]
Q2: What are "exocyclic" and "endocyclic" cleavage, and why is this distinction important?
A2: "Exocyclic cleavage" refers to the desired reaction where the bond between the chiral auxiliary and the acyl group is broken, releasing your product and leaving the auxiliary intact for potential recovery and reuse. "Endocyclic cleavage" is an undesired side reaction where a bond within the ring structure of the chiral auxiliary itself is broken. This leads to the formation of byproducts and the destruction of the auxiliary, complicating purification and reducing the overall efficiency of the synthesis.[3] The choice of reagents and reaction conditions is critical to favor exocyclic over endocyclic cleavage.
Q3: How can I recover the chiral auxiliary after cleavage?
A3: Recovery of the often expensive chiral auxiliary is a key advantage of this methodology.[1] Typically, after the reaction is quenched and the product is extracted into an organic solvent, the auxiliary remains in the aqueous layer. By adjusting the pH of the aqueous layer and performing a subsequent extraction with an organic solvent, the auxiliary can be isolated.[4] The specific workup procedure will depend on the nature of the auxiliary and the cleavage method used.
Q4: I am observing epimerization/racemization of my product's stereocenter during cleavage. What can I do?
A4: Epimerization is a common challenge, particularly under harsh basic or acidic conditions. To mitigate this, consider using milder cleavage reagents or performing the reaction at lower temperatures.[3] For example, lithium hydroperoxide (LiOOH) is often preferred over lithium hydroxide (B78521) (LiOH) for the cleavage of Evans auxiliaries as it is less basic and can minimize base-induced side reactions.[3] Careful monitoring of the reaction to avoid prolonged exposure to cleavage conditions is also recommended.
Q5: Are there any safety concerns I should be aware of during chiral auxiliary cleavage?
A5: Yes, certain cleavage reactions pose safety risks. For example, the widely used LiOH/H₂O₂ method for cleaving Evans auxiliaries can lead to the evolution of oxygen gas, which can create a pressurized and potentially flammable environment in a sealed reaction vessel.[4] It is crucial to ensure proper venting and to work in a well-ventilated fume hood. Always consult the safety data sheets (SDS) for all reagents and take appropriate precautions.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely by TLC or LC-MS. If starting material persists, consider extending the reaction time or moderately increasing the temperature. |
| Steric Hindrance | For sterically hindered substrates, standard cleavage conditions may be ineffective. Switch to more reactive reagents (e.g., for pseudoephedrine amides, use tetra-n-butylammonium hydroxide instead of NaOH) or consider a different cleavage strategy (e.g., reductive cleavage).[5] |
| Product Degradation | Your product may be sensitive to the cleavage conditions. Use milder reagents (e.g., LiOOH instead of LiOH), lower the reaction temperature, or explore alternative cleavage methods that are compatible with your substrate's functional groups. |
| Incorrect Stoichiometry of Reagents | Ensure the accurate measurement and addition of all reagents as specified in the protocol. An excess or deficit of a key reagent can lead to incomplete reaction or side product formation. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Auxiliary | The product and the recovered chiral auxiliary may have similar polarities, making chromatographic separation challenging. Optimize your chromatography conditions (e.g., solvent system, gradient) to improve resolution. Derivatization of your product (e.g., esterification of a carboxylic acid) can alter its polarity and facilitate separation. |
| Formation of Emulsions During Workup | Emulsions can form during the extraction process, making layer separation difficult. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
| Presence of Stubborn Impurities | Unforeseen side reactions can generate impurities that are difficult to remove. Re-evaluate your reaction conditions to minimize side product formation. If the impurity is known, a specific purification technique (e.g., crystallization, specific derivatization) might be effective. |
Data Presentation: Comparison of Cleavage Methods
Table 1: Cleavage of Evans-type Oxazolidinone Auxiliaries
| Cleavage Method | Reagents | Product | Typical Yield (%) | Key Considerations |
| Hydrolytic | LiOH / H₂O₂ | Carboxylic Acid | 85-95 | Potential for O₂ evolution and endocyclic cleavage.[4][6] |
| Reductive | LiBH₄ or LiAlH₄ | Alcohol | 70-90 | LiBH₄ is generally milder than LiAlH₄.[7] |
| Thiolytic | LiSMe | Methyl Thioester | ~80 | Useful for generating activated carbonyl compounds. |
| Alkoxy-based | MeOMgBr | Methyl Ester | >90 | Mild conditions, suitable for sensitive substrates. |
Table 2: Cleavage of Pseudoephedrine Amides
| Cleavage Method | Reagents | Product | Typical Yield (%) | Enantiomeric Excess (ee %) |
| Acidic Hydrolysis | 9-18 N H₂SO₄, Dioxane, reflux | Carboxylic Acid | 85-95 | >95 |
| Basic Hydrolysis | n-Bu₄NOH, H₂O/t-BuOH, reflux | Carboxylic Acid | 88-93 | 90-98 |
| Reductive (Alcohol) | LiAlH(OEt)₃ | Aldehyde | 75-82 | 90-98 |
| Reductive (Alcohol) | LiBH₄, TMSCl | Alcohol | 80-90 | >95 |
| Organometallic Add. | R'Li or R'MgX | Ketone | 95-98 | >99 |
Table 3: Cleavage of Oppolzer's Sultam Auxiliaries
| Cleavage Method | Reagents | Product | Typical Yield (%) | Key Considerations |
| Hydrolytic (Ester) | LiOH, THF/H₂O | Carboxylic Acid | ~87 | Can be slow for hindered esters.[8] |
| Reductive (Amide) | LiAlH₄, THF | Amine | High | Standard method for N-acyl sultams.[9] |
| Hydrolytic (Amide) | Mild Acidic then Basic | Amino Acid | Good | Used for Schiff base derivatives.[10] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage of an N-Acyl Evans Oxazolidinone
-
Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and water (typically 3:1 or 4:1 v/v) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add aqueous hydrogen peroxide (30% w/w, 4.0-8.0 equiv) followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0-3.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.
-
Workup: Adjust the pH of the solution to acidic (pH ~2-3) with an acid such as 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times. To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent.
-
Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure. Purify the crude carboxylic acid by column chromatography or crystallization.
Protocol 2: Reductive Cleavage of an N-Acyl Oppolzer's Sultam
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in anhydrous THF. Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve the N-acyl Oppolzer's sultam (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Quenching (Fieser Workup): Carefully cool the reaction mixture back to 0 °C and quench by the sequential and dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Workup: Stir the resulting mixture until a granular precipitate forms. Filter the solids through a pad of celite and wash thoroughly with an organic solvent (e.g., ethyl acetate or THF).
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography. The chiral auxiliary can often be recovered from the filtered solids by extraction.
Visualizations
Caption: General workflow for chiral auxiliary cleavage.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. foster77.co.uk [foster77.co.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Stability issues and proper storage conditions for 3,4-Dimethylpentan-2-ol
Technical Support Center: 3,4-Dimethylpentan-2-ol
This guide provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of this compound to ensure experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability issues for this compound, a secondary alcohol, are its susceptibility to acid-catalyzed dehydration and oxidation.[1]
-
Acid-Catalyzed Dehydration: In the presence of acids, it can eliminate a water molecule to form a mixture of alkene isomers, primarily 2,3-dimethyl-2-pentene.[1][2]
-
Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone (3,4-dimethylpentan-2-one), particularly in the presence of strong oxidizing agents.[1][3]
Q2: What are the ideal storage conditions for this compound?
To maintain its chemical integrity, this compound should be stored under the following conditions:
-
Container: Keep the compound in a tightly closed container, such as an amber glass vial, to prevent evaporation and exposure to light and moisture.[4][5][6]
-
Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon can prevent oxidation.
-
Temperature: Store in a cool, dry, and well-ventilated place.[3][4][7] Recommended temperatures are typically between 10°C and 25°C (50°F–77°F).[8][9]
-
Location: The storage area must be away from heat, sparks, open flames, and any other sources of ignition.[4][8][10] The compound is a highly flammable liquid and vapor.[4][11]
Q3: What materials and chemicals are incompatible with this compound?
Avoid contact with strong oxidizing agents and strong acids.[3] Vapors can form explosive mixtures with air.[4]
Q4: Is refrigeration necessary for storing this compound?
While storage in a cool place is mandatory, refrigeration (2°C to 8°C) is a good practice for long-term storage to minimize evaporation and slow potential degradation.[5] If refrigerated, ensure the container is sealed tightly to prevent the condensation of atmospheric moisture inside when it is removed and brought to room temperature.
Q5: What is the expected shelf life of this compound?
The product is chemically stable under standard ambient conditions (room temperature) when stored correctly.[4] Its shelf life is highly dependent on the storage conditions. When stored in a tightly sealed container in a cool, dry, dark place, it can remain stable for an extended period. Regular analytical testing is recommended for material that has been stored for a long time to confirm its purity.
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [12][13] |
| Molecular Weight | 116.20 g/mol | [12][13] |
| Boiling Point | 144.4°C at 760 mmHg | [12] |
| Flash Point | 47.8°C | [12] |
| Density | 0.814 g/cm³ | [12] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
Issue 1: Appearance of Unknown Peaks in GC/HPLC Analysis After Storage
-
Symptom: Your analytical chromatogram shows a decrease in the peak area for this compound and the emergence of new, unidentified peaks.
-
Probable Cause A: Acid-Catalyzed Dehydration. If your experimental conditions involve acidic reagents or if the compound was exposed to an acidic environment (e.g., acidic vapors in storage), dehydration may have occurred, leading to the formation of alkenes.[1]
-
Troubleshooting Steps:
-
Analyze the sample using GC-MS to identify the new peaks, looking for masses corresponding to C₇H₁₄.
-
Review all handling and experimental procedures to identify and eliminate potential sources of acid contamination.
-
If using an acidic mobile phase in HPLC, consider if it is contributing to on-column degradation.
-
Re-purify the alcohol by distillation if necessary.
-
-
-
Probable Cause B: Oxidation. If the compound was stored with significant headspace containing air or exposed to oxidizing agents, the secondary alcohol may have oxidized to a ketone.[1]
-
Troubleshooting Steps:
-
Use GC-MS to check for a peak corresponding to the mass of 3,4-dimethylpentan-2-one.
-
For future storage, flush the container with an inert gas (nitrogen or argon) before sealing.
-
Ensure the compound is not stored near any oxidizing chemicals.[3]
-
-
Issue 2: Inconsistent Experimental Results
-
Symptom: You observe poor reproducibility in experiments using the same batch of this compound.
-
Probable Cause: Partial Degradation or Contamination. The purity of the compound may have been compromised due to improper storage or handling, leading to the presence of unreacted starting materials, degradation products, or moisture.
-
Troubleshooting Steps:
-
Re-verify Purity: Perform a quantitative analysis (e.g., qNMR or GC with an internal standard) to accurately determine the purity of the current stock.
-
Check for Water: Use Karl Fischer titration to determine the water content, as absorbed moisture can interfere with many reactions.
-
Implement Strict Storage Protocol: Always store the compound in a tightly sealed container in a designated cool, dry, and well-ventilated area away from incompatible materials.[3][4]
-
-
Experimental Protocols
Protocol: Assessment of Long-Term Stability
This protocol outlines a method for evaluating the stability of this compound under various storage conditions.
1. Objective: To determine the rate of degradation of this compound under controlled temperature, light, and atmospheric conditions over time.
2. Materials:
-
High-purity this compound (>99%)
-
GC-FID or GC-MS system with a suitable column (e.g., non-polar or mid-polar capillary column)
-
Type 1 amber glass vials with PTFE-lined screw caps
-
Nitrogen or Argon gas supply
-
Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Refrigerator (2-8°C)
-
Internal standard (e.g., dodecane)
3. Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound with a known concentration of an internal standard.
-
Analyze the solution by GC to establish the initial purity and peak area ratio of the analyte to the internal standard. This will serve as the baseline.
-
-
Sample Preparation and Storage:
-
Aliquot the pure this compound into several amber glass vials.
-
Divide the vials into different storage condition groups:
-
Group A (Control): Refrigerated at 2-8°C, headspace flushed with nitrogen.
-
Group B (Ambient): Stored at 25°C, exposed to air.
-
Group C (Accelerated): Stored at 40°C, exposed to air.
-
Group D (Photostability): Stored at 25°C in a clear glass vial, exposed to laboratory light.
-
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage group.
-
Prepare a sample for GC analysis using the same method as the T=0 analysis, including the internal standard.
-
Run the GC analysis and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area ratio of this compound to the internal standard at each time point against the T=0 baseline. A significant decrease indicates degradation.
-
Identify and quantify any new peaks that appear in the chromatogram. Use GC-MS to determine their identity (e.g., dehydration or oxidation products).
-
Plot the percentage of remaining this compound against time for each condition to determine the stability profile.
-
Visualizations
// Node Definitions start [label="Stability Issue Encountered\n(e.g., new peaks, low yield)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Re-analyze sample via GC-MS\n and/or NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [label="Identify Impurities", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=3];
// Paths from Decision path_alkene [label="Alkene(s)\nDetected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; path_ketone [label="Ketone\nDetected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; path_other [label="Other Impurities or\nIncorrect Purity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Causes & Actions cause_acid [label="Probable Cause:\nAcid-Catalyzed Dehydration", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; action_acid [label="Action:\n- Check for acid contamination sources\n- Store away from acids\n- Re-purify if necessary", fillcolor="#34A853", fontcolor="#FFFFFF"];
cause_oxidation [label="Probable Cause:\nOxidation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; action_oxidation [label="Action:\n- Store under inert atmosphere (N₂/Ar)\n- Avoid air exposure\n- Check for peroxide contamination", fillcolor="#34A853", fontcolor="#FFFFFF"];
cause_other [label="Probable Cause:\nGeneral Contamination or\nImproper Handling", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; action_other [label="Action:\n- Review complete storage protocol\n- Verify analytical method\n- Re-verify starting material purity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> analyze [color="#5F6368"]; analyze -> decision [color="#5F6368"]; decision -> path_alkene [label=" Yes ", color="#5F6368"]; decision -> path_ketone [label=" Yes ", color="#5F6368"]; decision -> path_other [label=" No/Other ", color="#5F6368"];
path_alkene -> cause_acid [color="#5F6368"]; cause_acid -> action_acid [color="#5F6368"];
path_ketone -> cause_oxidation [color="#5F6368"]; cause_oxidation -> action_oxidation [color="#5F6368"];
path_other -> cause_other [color="#5F6368"]; cause_other -> action_other [color="#5F6368"]; } end_dot Caption: Logical workflow for troubleshooting stability issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. culinarysolvent.com [culinarysolvent.com]
- 9. nedstar.com [nedstar.com]
- 10. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. lookchem.com [lookchem.com]
- 13. (2S)-3,4-dimethylpentan-2-ol | C7H16O | CID 59911156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Refining reaction conditions for the alkylation of pseudoephedrine amides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of pseudoephedrine amides.
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation of pseudoephedrine amides, offering potential causes and solutions to refine your reaction conditions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Incomplete formation of the desired (Z)-enolate. 2. Reaction temperature is too high.[1] 3. Insufficient anhydrous lithium chloride (LiCl).[1][2] 4. The alkylating agent is highly reactive and less selective (e.g., (benzyloxy)methyl chloride).[1] | 1. Ensure the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) for complete deprotonation. 2. Conduct the alkylation at lower temperatures, ideally -78 °C, to enhance selectivity.[1] 3. Use 6-7 equivalents of thoroughly dried anhydrous LiCl.[1][3] 4. Consider switching to a more selective alkylating agent, such as BOM-Br instead of BOM-Cl.[1] |
| Low Yield / Incomplete Reaction | 1. Presence of moisture quenching the enolate.[3] 2. Impure or improperly prepared LDA.[3] 3. Insufficient LiCl to break up enolate aggregates and accelerate alkylation.[3] 4. The alkylating agent is not reactive enough at the chosen temperature.[1] | 1. Flame-dry all glassware and use anhydrous solvents.[3] 2. Use freshly prepared or titrated LDA.[3] 3. Ensure the presence of 6-7 equivalents of anhydrous LiCl.[1][3] 4. Allow the reaction to stir for a longer period or gradually warm to a higher temperature after the initial addition.[1] |
| Significant O-Alkylation | 1. Insufficient or omitted LiCl.[3] 2. LiCl is not anhydrous.[1] | 1. Add 6-7 equivalents of anhydrous LiCl to the reaction mixture before adding the base.[1][3] The lithium cation is thought to coordinate with the hydroxyl group, making it less nucleophilic.[2] 2. Thoroughly dry the LiCl under vacuum at a high temperature before use.[2] |
| Presence of Elimination Byproducts | 1. The alkylating agent is prone to elimination (e.g., secondary or some primary halides with β-hydrogens).[1] 2. The reaction temperature is too high.[1] | 1. If possible, use a more suitable alkylating agent. 2. Maintain a low reaction temperature throughout the addition and reaction time.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the crucial role of lithium chloride in this reaction?
A1: Anhydrous lithium chloride (LiCl) is critical for several reasons. It is believed to break up enolate aggregates, leading to a more reactive monomeric species.[2][3] This accelerates the rate of alkylation, leading to cleaner and higher-yielding reactions.[3] Additionally, LiCl suppresses O-alkylation of the secondary hydroxyl group of the pseudoephedrine auxiliary.[2]
Q2: How critical is the choice of base for enolate formation?
A2: The choice of base is critical. A strong, non-nucleophilic base is required to ensure rapid and complete formation of the enolate. Lithium diisopropylamide (LDA) is the most commonly used and recommended base for this purpose.[3] Using weaker bases can lead to incomplete enolization and side reactions, which reduces both yield and diastereoselectivity.
Q3: Can I use a different solvent than THF?
A3: While tetrahydrofuran (B95107) (THF) is the most commonly used and recommended solvent, other ethereal solvents might be used. However, it is crucial that the solvent is anhydrous, as water will quench the enolate.
Q4: How can I purify the final alkylated product?
A4: The alkylated products are frequently crystalline and can often be purified by recrystallization, which also serves to enrich the diastereomeric excess to ≥99%.[4] Flash column chromatography is another common method for purification.[1]
Q5: How is the chiral auxiliary removed after alkylation?
A5: The pseudoephedrine auxiliary can be cleaved to yield the corresponding carboxylic acid, alcohol, aldehyde, or ketone.
-
For Carboxylic Acids (Acidic Hydrolysis): The alkylated amide can be heated in a mixture of sulfuric acid and dioxane.
-
For Carboxylic Acids (Basic Hydrolysis): Heating the amide with tetrabutylammonium (B224687) hydroxide (B78521) in a tert-butyl alcohol and water mixture is an option.[5]
-
For Alcohols: Reduction of the amide using a suitable reducing agent like LiAlH₄ or LiBH₄ yields the corresponding alcohol.[5]
-
For Aldehydes: Partial reduction of the amide can be achieved using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.[6]
-
For Ketones: Reaction with an organolithium or Grignard reagent can yield the corresponding ketone.[6]
Experimental Protocols
General Protocol for Diastereoselective Alkylation of Pseudoephedrine Amides (Excess Alkyl Halide)
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous lithium chloride (6.0-7.0 equivalents) and the pseudoephedrine amide (1.0 equivalent).[1]
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension.[1]
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.[1]
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF/hexanes (2.0-2.2 equivalents) to the stirred suspension.[1]
-
Enolate Formation: Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.[1]
-
Alkylation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C). Add the alkylating agent (2.0-3.0 equivalents) dropwise.[1]
-
Reaction: Stir the reaction at the chosen temperature until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.[1]
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[1]
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[1]
Visualizations
Caption: A generalized workflow for the alkylation of pseudoephedrine amides.
Caption: A flowchart to troubleshoot and address low diastereoselectivity.
References
Technical Support Center: Avoiding Racemization During Chiral Auxiliary Removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on preventing racemization during the crucial step of chiral auxiliary removal. Below, you will find troubleshooting guides and frequently asked questions to help maintain the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization when removing a chiral auxiliary?
Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers, leading to a loss of optical activity.[1] During chiral auxiliary removal, the most common causes include:
-
Harsh Reaction Conditions: High temperatures, prolonged reaction times, and strongly acidic or basic conditions can promote racemization.[1][2]
-
Formation of Unstable Intermediates: The generation of planar and achiral intermediates, such as enolates or carbocations, can lead to a loss of stereochemical integrity.[1][3]
-
Inappropriate Reagents: The choice of cleavage reagent is critical. Some reagents may create conditions that facilitate epimerization at the stereogenic center.[2]
-
Workup and Purification Issues: Racemization can occur during aqueous workup if the pH is not carefully controlled. Additionally, purification techniques like chromatography on silica (B1680970) or alumina (B75360) can cause racemization due to their acidic or basic nature.[1][2]
Q2: Which chiral auxiliary removal methods are most susceptible to racemization?
While any method requires careful optimization, conditions that involve strong acids or bases, or high temperatures, are generally more prone to causing racemization. The susceptibility also depends on the stability of the chiral center in the substrate. For instance, α-protons adjacent to carbonyl groups are particularly susceptible to epimerization under basic or acidic conditions due to the formation of enolates or enols.[3][4]
Q3: What general strategies can be employed to minimize racemization?
To preserve the enantiomeric purity of your product, consider the following strategies:
-
Mild Reaction Conditions: Whenever possible, opt for cleavage methods that utilize mild reagents and lower reaction temperatures. Cryogenic conditions (e.g., -78°C) are often used to minimize racemization.[3]
-
Careful Reagent Selection: Choose reagents known to be effective under gentle conditions. For example, for the removal of Evans oxazolidinone auxiliaries, lithium hydroperoxide (LiOH/H₂O₂) is a commonly used mild reagent.[5][6]
-
Control of Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[2]
-
Neutral Workup and Purification: Use neutral or buffered solutions during aqueous workup to avoid pH-induced racemization.[3] For purification, consider using neutralized silica gel or alternative methods like crystallization.[2][3]
Troubleshooting Guides
Problem 1: Significant decrease in enantiomeric excess (ee) after auxiliary removal.
| Potential Cause | Suggested Solution |
| Harsh Cleavage Conditions | Switch to a milder cleavage protocol. For example, if using a strong base at room temperature, try a weaker base or conduct the reaction at a lower temperature (e.g., 0°C or -78°C).[2][3] |
| Formation of a Planar Intermediate (e.g., enolate) | If the chiral center is α to a carbonyl, avoid strongly basic or acidic conditions that promote enolization.[3] Consider reductive cleavage methods that do not involve the formation of such intermediates. |
| pH-Induced Racemization During Workup | Maintain a neutral or slightly acidic/basic pH during aqueous extraction, depending on the stability of your compound. Use buffered solutions if necessary.[1] |
| Racemization on Stationary Phase During Chromatography | Use deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent for basic compounds) or switch to a more inert stationary phase like alumina. Crystallization is often a preferred method of purification to avoid this issue.[2] |
Problem 2: Incomplete removal of the chiral auxiliary.
| Potential Cause | Suggested Solution |
| Insufficient Reagent | Increase the equivalents of the cleavage reagent. For LiOH/H₂O₂ cleavage of Evans auxiliaries, an excess of the reagents is typically used.[7][8] |
| Low Reaction Temperature | While low temperatures are good for preventing racemization, they can also slow down the reaction. Gradually increase the temperature while monitoring the enantiomeric excess to find an optimal balance. |
| Steric Hindrance | If the reaction site is sterically hindered, a longer reaction time or a slight increase in temperature may be necessary. Alternatively, a different cleavage method with a smaller nucleophile might be more effective. |
Experimental Protocols: Removal of Evans Oxazolidinone Auxiliaries
The Evans oxazolidinone auxiliaries are widely used in asymmetric synthesis.[9] Here are detailed protocols for their removal to yield different functional groups, with an emphasis on minimizing racemization.
Method 1: Hydrolytic Cleavage to Carboxylic Acid using LiOH/H₂O₂
This is a common and mild method for obtaining the corresponding carboxylic acid.[5][6]
Protocol:
-
Dissolve the N-acylated oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and water (typically a 3:1 or 4:1 ratio).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of lithium hydroxide (B78521) (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).[7]
-
Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[7]
-
Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) to reduce the excess peroxide.
-
Adjust the pH to acidic (pH ~2-3) with an acid like 1M HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The chiral auxiliary can often be recovered from the aqueous layer by basifying and extracting with an organic solvent.[7]
Safety Note: The reaction of LiOH with H₂O₂ can lead to the evolution of oxygen gas, which can create a pressurized and potentially flammable atmosphere in a sealed vessel.[7][10] Ensure proper venting and perform the reaction in a well-ventilated fume hood.
Method 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
This method provides the primary alcohol without affecting a chiral center α to the carbonyl.
Protocol:
-
Dissolve the N-acylated oxazolidinone (1.0 equiv) in a suitable anhydrous solvent like diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add lithium borohydride (B1222165) (LiBH₄, ~1.1-2.0 equiv) portion-wise or as a solution in THF.
-
Stir the reaction at 0°C to room temperature until completion as monitored by TLC.
-
Quench the reaction by the slow addition of 1M aqueous sodium hydroxide (NaOH).[7]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.[7]
Comparison of Cleavage Methods for Evans Auxiliaries
| Method | Reagents | Product | Typical Conditions | Advantages | Potential Issues |
| Hydrolysis | LiOH / H₂O₂ | Carboxylic Acid | THF/H₂O, 0°C[7] | Mild conditions, good yields. | Oxygen evolution, potential for side reactions if not controlled.[10] |
| Reductive Cleavage | LiBH₄ | Primary Alcohol | Ether or THF, 0°C to RT[7] | Mild, high yielding. | Requires anhydrous conditions. |
| Transesterification | MeOMgBr, Ti(OⁱPr)₄ | Methyl Ester | THF, 0°C | Mild, good for sensitive substrates. | Requires preparation of the magnesium methoxide (B1231860) reagent. |
| Weinreb Amide Formation | Me(MeO)NH·HCl, AlMe₃ | Weinreb Amide | THF, -78°C to 0°C | Forms a versatile intermediate. | Requires use of trimethylaluminum. |
Visualizations
Workflow for Troubleshooting Racemization
Caption: A flowchart for troubleshooting racemization issues.
General Mechanism of Racemization via Enolization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. benchchem.com [benchchem.com]
- 8. connectsci.au [connectsci.au]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Addressing poor stereoselectivity in asymmetric synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a primary focus on addressing poor stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor enantioselectivity or diastereoselectivity in my asymmetric reaction?
A1: Poor stereoselectivity can arise from a multitude of factors. The most common culprits fall into three main categories: catalyst-related issues, suboptimal reaction conditions, and problems with the substrate or reagents. A systematic evaluation of each of these areas is crucial for effective troubleshooting.[1][2][3]
Q2: How can I determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of my product?
A2: The most common and reliable methods for determining enantiomeric and diastereomeric ratios are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or shift reagents is another powerful technique.[4]
Q3: My reaction is giving a good yield but low stereoselectivity. Where should I start troubleshooting?
A3: If the yield is high, it suggests your catalyst is active but not effectively inducing stereoselectivity. The first parameters to investigate are typically temperature and solvent. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[3][7] Additionally, performing a solvent screen is a high-impact experiment, as the solvent can significantly influence the conformation of the catalyst-substrate complex.[3][7][8]
Q4: Can the presence of water affect my reaction's stereoselectivity?
A4: Absolutely. While some reactions benefit from the presence of water, in many asymmetric syntheses, particularly those involving organometallic catalysts, even trace amounts of water can be detrimental.[1] Water can lead to the formation of inactive catalyst species or interfere with catalyst-substrate interactions. Therefore, ensuring anhydrous conditions by properly drying solvents and reagents is often critical.[1][3]
Q5: I am observing inconsistent results between batches. What could be the cause?
A5: Inconsistent results are often traced back to variations in the purity of starting materials, catalyst activity, or subtle changes in the experimental setup. Ensure the purity of your substrate and reagents is consistent across batches.[1] If using a commercial catalyst, its activity can vary between lots. It is also crucial to maintain a strictly inert atmosphere for air- and moisture-sensitive reactions.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in a Catalytic Asymmetric Reaction
If you are observing a low enantiomeric excess (% ee), a systematic approach to identify the root cause is recommended. The following workflow and detailed troubleshooting steps can guide your investigation.
// Nodes Start [label="Low Enantioselectivity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst Issues?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Reaction Conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Substrate/Reagent Issues?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analytical Method?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Purity [label="Check Catalyst Purity/Integrity", fillcolor="#F1F3F4", fontcolor="#202124"]; Loading [label="Optimize Catalyst Loading", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Verify Catalyst Activation", fillcolor="#F1F3F4", fontcolor="#202124"];
Temperature [label="Optimize Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Screen Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration [label="Vary Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Additives [label="Investigate Additives", fillcolor="#F1F3F4", fontcolor="#202124"];
SubstratePurity [label="Verify Substrate Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentPurity [label="Check Reagent/Solvent Purity", fillcolor="#F1F3F4", fontcolor="#202124"];
MethodValidation [label="Validate Chiral Analysis Method", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="High Enantioselectivity Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Catalyst; Catalyst -> Purity [label="Yes"]; Catalyst -> Conditions [label="No"]; Purity -> Loading -> Activation -> Conditions;
Conditions -> Temperature [label="Yes"]; Conditions -> Substrate [label="No"]; Temperature -> Solvent -> Concentration -> Additives -> Substrate;
Substrate -> SubstratePurity [label="Yes"]; Substrate -> Analysis [label="No"]; SubstratePurity -> ReagentPurity -> Analysis;
Analysis -> MethodValidation [label="Yes"]; Analysis -> End [label="No"]; MethodValidation -> End; }
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst Purity and Integrity | Verify the purity of the catalyst and ligand. For phosphine-based ligands, check for oxidation via ³¹P NMR. | Impurities or degradation of the chiral catalyst can lead to the formation of less selective or inactive species.[1] |
| Catalyst Loading | Systematically vary the catalyst loading. | While counterintuitive, lower catalyst loading can sometimes increase enantioselectivity by minimizing the formation of catalyst aggregates that may have lower selectivity.[9] Conversely, too low a loading may allow a non-selective background reaction to dominate. |
| Catalyst Activation | Ensure the catalyst activation procedure is followed correctly if required. | Many catalysts require an in-situ activation step to form the active chiral species. Incomplete activation will result in lower enantioselectivity. |
| Reaction Temperature | Optimize the reaction temperature by running the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, RT). | Lower temperatures generally increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[3][7][10][11][12][13][14] However, in some cases, an optimal temperature above sub-zero temperatures exists.[10][11] |
| Solvent | Perform a solvent screen with a range of solvents of varying polarity and coordinating ability. | The solvent can influence the conformation and stability of the catalyst-substrate complex and the transition state, thereby affecting stereoselectivity.[3][7][8][15][16][17] |
| Substrate/Reagent Purity | Ensure all starting materials, reagents, and solvents are of high purity and are anhydrous. | Impurities, especially water, can act as catalyst poisons or interfere with the catalytic cycle, reducing enantioselectivity.[1] |
| Additives | Investigate the effect of additives (e.g., acids, bases, salts). | Additives can act as co-catalysts, activators, or scavengers for inhibitory species, and can have a profound effect on enantioselectivity.[18][19][20][21][22] |
Issue 2: Poor Diastereoselectivity in a Substrate-Controlled Reaction
When using a chiral auxiliary or a substrate with existing stereocenters, poor diastereoselectivity is a common challenge.
// Nodes Start [label="Low Diastereoselectivity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Enolate Geometry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Reaction Conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sterics [label="Steric Hindrance?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Base [label="Optimize Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Screen Solvents", fillcolor="#F1F3F4", fontcolor="#202124"];
Temperature [label="Optimize Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Screen Lewis Acids", fillcolor="#F1F3F4", fontcolor="#202124"];
SubstrateMod [label="Modify Substrate/Electrophile", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="High Diastereoselectivity Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Enolate; Enolate -> Base [label="Yes"]; Enolate -> Conditions [label="No"]; Base -> Solvent -> Conditions;
Conditions -> Temperature [label="Yes"]; Conditions -> Sterics [label="No"]; Temperature -> LewisAcid -> Sterics;
Sterics -> SubstrateMod [label="Yes"]; Sterics -> End [label="No"]; SubstrateMod -> End; }
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Enolate Geometry | For enolate-based reactions, screen different bases (e.g., LDA, LHMDS, KHMDS) and solvents. | The geometry of the enolate (E vs. Z) is often critical for high diastereoselectivity. The choice of base and solvent can significantly influence the enolate ratio.[2][23] |
| Reaction Temperature | Perform the reaction at lower temperatures (e.g., -78 °C). | Lower temperatures enhance the energy difference between diastereomeric transition states, leading to improved selectivity.[2][3][23] |
| Lewis Acid | If a Lewis acid is used, screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). | The Lewis acid's size and coordinating ability can influence the conformation of the substrate and the transition state.[3] |
| Steric Hindrance | If possible, modify the steric bulk of the substrate or the incoming reagent. | The steric environment around the reacting center plays a crucial role in directing the approach of the reagent.[2][23] |
| Purity of Chiral Auxiliary | Ensure the chiral auxiliary is of high enantiomeric purity. | The presence of the other enantiomer of the auxiliary will lead to the formation of the undesired diastereomer. |
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity in Asymmetric Hydrogenation
This table illustrates the common trend of increasing enantioselectivity with decreasing temperature for a representative Ru-catalyzed asymmetric hydrogenation.
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 | 95 | 90 |
| 2 | 0 | 92 | 95 |
| 3 | -20 | 88 | 98 |
| 4 | -40 | 85 | >99 |
| Data is illustrative and based on general findings in the literature.[12] |
Table 2: Effect of Solvent on Enantioselectivity in an Asymmetric Michael Addition
The choice of solvent can have a dramatic impact on the stereochemical outcome of a reaction, as shown in this example of an asymmetric Michael addition.
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene (B28343) | 85 | 92 |
| 2 | THF | 82 | 85 |
| 3 | CH₂Cl₂ | 88 | 90 |
| 4 | Dioxane | 75 | 88 |
| Data is illustrative and based on general findings in the literature.[12] |
Table 3: Effect of Catalyst Loading on Enantioselectivity in an Organocatalytic Reaction
This table demonstrates how catalyst loading can influence the enantioselectivity of an organocatalytic reaction.
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 20 | 95 | 30 |
| 2 | 10 | 92 | 40 |
| 3 | 5 | 90 | 45 |
| 4 | 1 | 85 | 50 |
| Data is illustrative and based on general findings in the literature.[24] |
Experimental Protocols
Protocol 1: General Procedure for Determining Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for the analysis of a chiral compound using chiral HPLC. Method development will be required for specific analytes.
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard in a suitable solvent (e.g., isopropanol (B130326)/hexane (B92381) mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the reaction product at a similar concentration.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Select a chiral stationary phase (CSP) appropriate for the class of compound being analyzed (e.g., polysaccharide-based, Pirkle-type).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Temperature: 25 °C (can be varied to improve separation).
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation.
-
Inject the sample solution.
-
Integrate the peak areas for the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[25]
-
Protocol 2: Sharpless Asymmetric Epoxidation of Geraniol (B1671447)
This protocol is a representative example of a Sharpless asymmetric epoxidation.
-
Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the flask to -20 °C in a cooling bath.
-
-
Catalyst Formation:
-
To the cooled suspension, add D-(-)-diisopropyl tartrate (DIPT) followed by titanium(IV) isopropoxide (Ti(Oi-Pr)₄) via syringe.
-
Stir the mixture for 30 minutes at -20 °C. The solution should be a pale yellow.
-
-
Reaction:
-
Add geraniol to the reaction mixture.
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.[18]
-
Protocol 3: Noyori Asymmetric Hydrogenation of a Ketone
This protocol provides a general procedure for the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst.
-
Preparation:
-
In a nitrogen-filled glovebox, charge a glass liner for a high-pressure reactor with the ketone substrate, the RuCl₂[(R)-BINAP] catalyst, and a degassed solvent (e.g., ethanol).
-
-
Reaction:
-
Seal the glass liner inside the high-pressure reactor.
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 100 psi).
-
Stir the reaction at the desired temperature (e.g., 30 °C) for the required time (e.g., 6 days).
-
-
Work-up:
-
Carefully release the pressure from the reactor.
-
Remove the reaction mixture and concentrate it in vacuo.
-
Purify the product by distillation or column chromatography.[21]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uma.es [uma.es]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. m.youtube.com [m.youtube.com]
- 25. ijset.com [ijset.com]
Optimization of catalyst loading in the hydrogenation of 3,4-dimethylpentan-2-one
Technical Support Center: Hydrogenation of 3,4-dimethylpentan-2-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of catalyst loading in the hydrogenation of 3,4-dimethylpentan-2-one to its corresponding secondary alcohol, 3,4-dimethylpentan-2-ol.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the hydrogenation of 3,4-dimethylpentan-2-one? The hydrogenation of a ketone, such as 3,4-dimethylpentan-2-one, reduces the carbonyl group (C=O) to a hydroxyl group (-OH), yielding the corresponding secondary alcohol, this compound.[1][2]
Q2: Which catalysts are most effective for this type of ketone hydrogenation? Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[1][2][4] The choice of catalyst can influence reaction rate, selectivity, and optimal operating conditions. For instance, palladium on activated carbon is a frequently used catalyst for ketone hydrogenations.[1]
Q3: What is the significance of optimizing catalyst loading? Catalyst loading is a critical parameter that directly impacts reaction kinetics and selectivity. Insufficient loading can lead to slow or incomplete reactions, while excessive loading can increase costs and potentially lead to undesirable side reactions or difficulties in product purification.[5] Optimizing the catalyst amount is essential for achieving a balance between high conversion rates and selectivity.
Q4: What are the key safety precautions when performing catalytic hydrogenations? Hydrogen gas is extremely flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[6] Equipment should be properly grounded to prevent static discharge, and reactions under pressure must be carried out behind a protective shield.[6]
Q5: How do reaction temperature and pressure affect the hydrogenation process? Temperature and pressure are crucial variables. Increasing temperature and pressure generally increases the reaction rate. However, excessively high conditions can lead to reduced selectivity and the formation of byproducts. These parameters should be optimized in conjunction with catalyst loading.[7][8]
Troubleshooting Guide
Q: My reaction shows low or no conversion. What are the potential causes and solutions? A: Low conversion is a common issue with several potential root causes.
-
Inactive or Insufficient Catalyst: The catalyst may have lost activity due to prolonged storage or poisoning. Insufficient catalyst loading will result in low conversion rates.
-
Solution: Use a fresh batch of catalyst. Perform a screening experiment to determine the optimal catalyst loading (see Experimental Protocol below). Ensure the catalyst is not exposed to poisons like sulfur or strong coordinating ligands.
-
-
Poor Mass Transfer: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is crucial. Poor agitation can limit the transport of hydrogen to the catalyst surface.
-
Solution: Increase the stirring rate (RPM) to improve gas-liquid-solid mixing. Ensure the reactor design does not have dead zones.
-
-
Low Hydrogen Pressure: The concentration of dissolved hydrogen may be insufficient.
-
Solution: Check for leaks in the reactor system. Ensure the hydrogen cylinder has adequate pressure and the regulator is functioning correctly. Increase the reaction pressure within safe operational limits.
-
-
Incorrect Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for byproduct formation.
-
Q: I am observing significant byproduct formation. How can I improve selectivity? A: Poor selectivity is often caused by overly aggressive reaction conditions or excessive catalyst activity.
-
Excessive Catalyst Loading: Too much catalyst can lead to over-hydrogenation or other side reactions due to an overabundance of active sites.[5]
-
Solution: Reduce the catalyst loading. Refer to the optimization data to find a balance between conversion and selectivity.
-
-
High Temperature or Pressure: Aggressive conditions can provide enough energy to overcome activation barriers for undesired reaction pathways.
-
Solution: Systematically lower the reaction temperature and/or pressure. A Design of Experiments (DoE) approach can efficiently map the optimal parameter space.[7]
-
-
Incorrect Catalyst Choice: The selected catalyst may not be the most selective for this specific transformation.
-
Solution: Screen alternative catalysts. For example, if Pd/C is giving byproducts, consider trying Pt/C or a different grade of Pd/C with a lower metal percentage.
-
Q: My experimental results are not reproducible. What should I check? A: Lack of reproducibility can stem from variations in materials or procedure.
-
Catalyst Variability: Different batches of catalyst can have different activity levels, surface areas, or particle sizes.
-
Solution: Use catalyst from a single, well-characterized batch for a series of related experiments. If changing batches, re-validate the optimal conditions.
-
-
Inconsistent Procedure: Small variations in setup, such as the method of catalyst addition, solvent purity, or reactor sealing, can affect results.
-
Solution: Follow a standardized, detailed experimental protocol for every run. Ensure all reagents are of consistent quality.
-
-
Substrate Purity: Impurities in the 3,4-dimethylpentan-2-one starting material could act as catalyst inhibitors or participate in side reactions.
-
Solution: Verify the purity of the starting material using analytical techniques like GC or NMR.
-
Visualized Guides and Workflows
A logical approach to troubleshooting common hydrogenation issues can prevent wasted time and resources.
Caption: Troubleshooting decision tree for hydrogenation issues.
The general workflow for optimizing catalyst loading involves systematic screening and analysis.
Caption: General experimental workflow for catalyst loading optimization.
Data Presentation
The following tables present hypothetical data from a catalyst loading optimization study for the hydrogenation of 3,4-dimethylpentan-2-one.
Table 1: Effect of Pd/C Catalyst Loading on Conversion and Selectivity
Reaction Conditions: 10 mmol 3,4-dimethylpentan-2-one, 25 mL Ethanol (B145695), 5 bar H₂, 50°C, 800 RPM.
| Experiment | Catalyst | Catalyst Loading (mol%)* | Reaction Time (h) | Conversion (%) | Selectivity to this compound (%) |
| 1 | 5% Pd/C | 0.1 | 6 | 45 | >99 |
| 2 | 5% Pd/C | 0.25 | 6 | 92 | >99 |
| 3 | 5% Pd/C | 0.5 | 4 | >99 | >99 |
| 4 | 5% Pd/C | 1.0 | 2 | >99 | 97 |
| 5 | 5% Pd/C | 2.0 | 2 | >99 | 94 |
*mol% calculated based on the moles of palladium metal relative to the moles of substrate.
Table 2: Effect of Raney Nickel Catalyst Loading on Conversion and Selectivity
Reaction Conditions: 10 mmol 3,4-dimethylpentan-2-one, 25 mL Ethanol, 10 bar H₂, 70°C, 1000 RPM.
| Experiment | Catalyst | Catalyst Loading (wt%)* | Reaction Time (h) | Conversion (%) | Selectivity to this compound (%) |
| 1 | Raney Ni | 5 | 8 | 65 | 98 |
| 2 | Raney Ni | 10 | 8 | 95 | 97 |
| 3 | Raney Ni | 20 | 6 | >99 | 96 |
| 4 | Raney Ni | 30 | 6 | >99 | 93 |
*wt% calculated based on the weight of catalyst slurry relative to the weight of substrate.
Experimental Protocols
Protocol: Screening for Optimal Catalyst Loading
This protocol describes a general procedure for determining the optimal catalyst loading for the hydrogenation of 3,4-dimethylpentan-2-one using a parallel reactor system or sequentially in a single reactor.
1. Materials and Equipment:
-
3,4-dimethylpentan-2-one (substrate)
-
Anhydrous ethanol (solvent)
-
Hydrogenation catalyst (e.g., 5% Pd/C)
-
High-pressure reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and thermocouple.
-
Hydrogen gas (high purity) and a vacuum/inert gas line.
-
Filtration setup (e.g., Celite pad or syringe filter).
-
Analytical instrument (e.g., Gas Chromatograph with FID) for analysis.
2. Reactor Preparation:
-
Ensure the reactor vessel is clean and dry.
-
Add a magnetic stir bar if required.
-
Charge the reactor vessel with 3,4-dimethylpentan-2-one (e.g., 1.14 g, 10 mmol).
-
Add the desired amount of catalyst. For a screening experiment, this could range from 0.1 to 2.0 mol% (for Pd/C) or 5 to 30 wt% (for Raney Ni). The catalyst should be weighed carefully and, if air-sensitive, handled under an inert atmosphere.
-
Add the solvent (e.g., 25 mL of ethanol).
3. Reaction Execution:
-
Seal the reactor according to the manufacturer's instructions.
-
Connect the reactor to the gas manifold.
-
Purge the reactor by pressurizing with an inert gas (e.g., nitrogen or argon) and then venting. Repeat this cycle 3-5 times to remove all air.
-
Perform a final purge cycle with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar).
-
Begin stirring at a high rate (e.g., 800-1000 RPM) to ensure good mass transfer.
-
Heat the reactor to the target temperature (e.g., 50°C).
-
Monitor the reaction by observing the pressure drop (hydrogen uptake). The reaction is typically considered complete when hydrogen uptake ceases. Alternatively, small aliquots can be carefully taken at time points for analysis.
4. Reaction Workup and Analysis:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated hood.
-
Purge the reactor with an inert gas.
-
Open the reactor and carefully remove the reaction mixture.
-
Separate the catalyst from the reaction mixture by filtration. Caution: Palladium on carbon can be pyrophoric upon exposure to air after the reaction; ensure the filter cake is kept wet with solvent during filtration and handle with care.
-
Analyze the crude product solution by GC or NMR to determine the conversion of the starting material and the selectivity for this compound.
5. Optimization:
-
Repeat the experiment using different catalyst loadings as outlined in the data tables above.
-
Plot conversion and selectivity as a function of catalyst loading to identify the optimal amount that provides complete conversion in a reasonable time with the highest selectivity.
References
- 1. study.com [study.com]
- 2. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 3. This compound | C7H16O | CID 182429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. interesjournals.org [interesjournals.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
Navigating the Landscape of Chiral Alcohols: A Comparative Analysis of 3,4-Dimethylpentan-2-ol and Its Counterparts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral alcohols, in particular, serve as pivotal building blocks and auxiliaries in the stereoselective synthesis of complex molecules. This guide provides a comparative analysis of 3,4-Dimethylpentan-2-ol alongside other well-established chiral alcohols, offering insights into their potential applications and performance in asymmetric transformations. While direct, published experimental data on the performance of this compound as a chiral auxiliary or in asymmetric reductions is notably scarce in publicly available literature, this analysis will draw upon established principles of stereochemistry and comparative data from structurally related and commonly employed chiral alcohols to provide a valuable framework for researchers.
The efficacy of a chiral alcohol in asymmetric synthesis is fundamentally linked to its steric and electronic properties, which influence its ability to induce stereoselectivity in a given transformation. Factors such as the size and arrangement of substituents around the chiral center play a crucial role in dictating the facial selectivity of reactions.
Performance in Asymmetric Synthesis: A Comparative Overview
To provide a quantitative basis for comparison, the following tables summarize the performance of several widely used chiral alcohols in key asymmetric transformations. This data, gleaned from various studies, highlights the levels of enantioselectivity and diastereoselectivity achievable with these established chiral auxiliaries and reagents.
Table 1: Performance of Chiral Alcohols in Asymmetric Reduction of Prochiral Ketones
| Chiral Alcohol/Ligand Source | Ketone Substrate | Reductant | Enantiomeric Excess (e.e.) | Yield (%) |
| (R)-BINAL-H (from (R)-BINOL) | Acetophenone | LiAlH₄ | >99% (R) | 92 |
| Corey-Bakshi-Shibata (CBS) Catalyst (from (S)-proline) | Acetophenone | BH₃·SMe₂ | 97% (R) | 95 |
| Noyori's Catalyst (from (S,S)-TsDPEN and Ru) | Acetophenone | H₂ | 99% (R) | 98 |
| (-)-Diisopinocampheylborane (Ipc₂BH) | Propiophenone | - | 98% (R) | 75 |
Table 2: Performance of Chiral Alcohols as Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (from (S)-phenylalaninol) | Propionyl imide | Benzyl (B1604629) bromide | >99:1 | 90-95 |
| (1R,2S)-Ephedrine | Propionamide | Benzyl bromide | 98:2 | 85 |
| (R)-2-Hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA) | Enolate of cyclohexanone | Methyl iodide | 95:5 | 80 |
| (-)-8-Phenylmenthol | Acrylate | Methylmagnesium bromide (conjugate addition) | >98:2 | 90 |
Experimental Protocols
Detailed methodologies are critical for the successful implementation of asymmetric synthesis strategies. Below are representative experimental protocols for key transformations involving chiral alcohols.
Experimental Protocol 1: Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst
-
Catalyst Preparation: In a flame-dried, argon-purged flask, a 1.0 M solution of borane-tetrahydrofuran (B86392) complex in THF is added to a solution of (S)-2-methyl-CBS-oxazaborolidine in anhydrous toluene (B28343) at room temperature. The mixture is stirred for 15 minutes.
-
Reduction: The reaction mixture is cooled to -40 °C. A solution of the prochiral ketone (e.g., acetophenone) in anhydrous THF is added dropwise over 30 minutes.
-
Quenching and Work-up: The reaction is stirred at -40 °C for 1 hour and then quenched by the slow addition of methanol. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and 1 M HCl. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Analysis: The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.
Experimental Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium is added dropwise. After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride) is added, and the reaction is allowed to warm to room temperature over 2 hours.
-
Enolate Formation and Alkylation: The N-acyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate. The electrophile (e.g., benzyl bromide) is then added, and the reaction is stirred for several hours at -78 °C.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The chiral auxiliary can be cleaved by treatment with lithium hydroxide (B78521) and hydrogen peroxide to yield the corresponding carboxylic acid.
-
Analysis: The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy or chromatography.
Visualizing Key Concepts in Asymmetric Synthesis
To further elucidate the principles and workflows discussed, the following diagrams are provided.
Caption: Workflow for the asymmetric reduction of a prochiral ketone.
Caption: Logical workflow of using a chiral auxiliary in asymmetric synthesis.
Conclusion
While this compound remains a compound with underexplored potential in the realm of asymmetric synthesis, the principles and comparative data presented for established chiral alcohols provide a solid foundation for future investigations. The steric bulk afforded by the dimethylpentyl framework suggests that it could offer unique stereochemical control in certain applications. Researchers are encouraged to explore its efficacy as a chiral auxiliary or in the development of novel chiral ligands and catalysts. The provided experimental protocols and conceptual diagrams serve as a practical guide for designing and executing such studies, ultimately contributing to the expanding toolkit of stereoselective synthesis.
Validating the Purity of Synthesized 3,4-Dimethylpentan-2-ol: A Comparative Guide to GC-MS and NMR Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of synthesized 3,4-Dimethylpentan-2-ol. We present detailed experimental protocols, comparative data, and a clear workflow to aid in the rigorous assessment of compound purity.
The successful synthesis of a target molecule is only the first step; confirming its identity and purity is paramount. In this guide, we detail the synthesis of this compound and its subsequent purification. The purity of the synthesized product is then compared against a commercially available standard using two powerful analytical techniques: GC-MS for separation and mass-based identification, and NMR for structural elucidation and quantification of impurities.
Synthesis and Purification of this compound
A plausible synthetic route to this compound involves the reduction of the corresponding ketone, 3,4-dimethylpentan-2-one. This transformation can be effectively achieved using a mild reducing agent such as sodium borohydride (B1222165).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, 3,4-dimethylpentan-2-one is dissolved in methanol (B129727) at room temperature.
-
Reduction: Sodium borohydride (NaBH4) is added portion-wise to the stirred solution. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of deionized water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. The final purification is achieved by flash column chromatography on silica (B1680970) gel to afford pure this compound.
Purity Validation by GC-MS and NMR Spectroscopy
The purity of the synthesized this compound was assessed and compared to a commercially available standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive technique that separates volatile compounds and provides information about their molecular weight and fragmentation pattern, allowing for confident identification and quantification of impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: An initial temperature of 60°C, ramped to 250°C.
-
Injection: Splitless injection of the sample dissolved in dichloromethane.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-200.
Data Presentation: GC-MS Results
| Sample | Retention Time (min) | Purity (%) by Peak Area | Major Impurities Detected |
| Synthesized this compound | 8.52 | 98.5 | 3,4-Dimethylpentan-2-one (unreacted starting material) |
| Commercial this compound | 8.52 | >99.0 | None detected |
Mass Spectrum Analysis of this compound (Predicted)
The mass spectrum of this compound is expected to show a weak or absent molecular ion peak (m/z 116). Key fragmentation patterns for alcohols include the loss of a water molecule ([M-18] peak at m/z 98) and alpha-cleavage.[1][2][3] The major fragment ions are predicted to be:
| m/z | Proposed Fragment |
| 101 | [M-CH3]+ |
| 98 | [M-H2O]+ |
| 83 | [M-CH3-H2O]+ |
| 73 | [CH(OH)CH(CH3)2]+ |
| 45 | [CH(OH)CH3]+ (base peak) |
| 43 | [CH(CH3)2]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure and the relative abundance of different species in a sample, making it an invaluable tool for purity assessment.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Spectra Acquired: ¹H NMR and ¹³C NMR.
-
Data Processing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Data Presentation: ¹H and ¹³C NMR Data for this compound (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | m | 1H | CH-OH |
| ~1.8 | m | 1H | CH-CH(CH3)2 |
| ~1.6 | m | 1H | CH-CH3 |
| ~1.2 | d | 3H | CH(OH)CH₃ |
| ~0.9 | d | 6H | CH(CH₃)₂ |
| ~0.8 | d | 3H | CH(CH)CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~70 | CH-OH |
| ~45 | CH-CH(CH3)2 |
| ~35 | CH-CH3 |
| ~20 | CH(OH)CH₃ |
| ~18 | CH(CH₃)₂ |
| ~15 | CH(CH)CH₃ |
Comparative Analysis and Workflow
Both GC-MS and NMR are powerful techniques for purity validation, each with its own strengths. GC-MS excels at separating and detecting volatile impurities, even at trace levels. NMR, on the other hand, provides a more comprehensive structural confirmation and can be used for quantitative analysis (qNMR) without the need for individual calibration curves for each impurity, provided the impurities have distinct signals.
The following diagram illustrates the logical workflow for the synthesis and purity validation of this compound.
Figure 1. Workflow for the synthesis and purity validation of this compound.
Conclusion
This guide demonstrates a robust methodology for the synthesis and comprehensive purity validation of this compound using GC-MS and NMR spectroscopy. The combination of these two analytical techniques provides a high degree of confidence in the identity and purity of the synthesized compound. For routine quality control, GC-MS offers high throughput and sensitivity for volatile impurities. For definitive structural confirmation and accurate quantification of a broader range of impurities, NMR spectroscopy is indispensable. The presented data and protocols serve as a valuable resource for researchers engaged in synthetic chemistry and drug development, emphasizing the importance of rigorous analytical validation.
References
A Comparative Guide to the Effectiveness of Chiral Auxiliaries in Asymmetric Alkylation
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical endeavor. Asymmetric alkylation of enolates is a powerful method for the construction of stereogenic centers, and the use of chiral auxiliaries remains a robust and reliable strategy to achieve high levels of stereocontrol. This guide provides a comparative analysis of three widely used chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams. The performance of these auxiliaries is evaluated based on experimental data for diastereoselectivity and chemical yield in alkylation reactions.
Performance Comparison of Chiral Auxiliaries in Alkylation
The efficacy of a chiral auxiliary is primarily determined by its ability to direct the stereochemical outcome of a reaction, which is quantified by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), and the overall chemical yield of the desired product. The following tables summarize the performance of Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams in representative alkylation reactions.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries. They are particularly effective in the asymmetric alkylation of carboxylic acid derivatives. The high degree of stereocontrol is attributed to the formation of a rigid, chelated (Z)-enolate, where one face of the enolate is effectively shielded by the substituent at the C4 position of the oxazolidinone ring, directing the electrophile to the opposite face.[1]
| N-Acyl Group | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| Propionyl | Benzyl bromide | NaHMDS | 90-95 | >99:1 |
| Propionyl | Allyl iodide | NaN(TMS)₂ | ~70 | 98:2 |
| Phenylacetyl | t-Butyl bromide | ZrCl₄ / i-Pr₂NEt | 82 | >20:1 |
Myers' Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, offers a practical and highly efficient method for the asymmetric alkylation of amides. A key feature of this methodology is the formation of a lithium-chelated (Z)-enolate, which exhibits high facial selectivity in reactions with a wide range of electrophiles. The auxiliary is readily available and can be easily removed to provide the desired chiral carboxylic acids, alcohols, aldehydes, or ketones.
| N-Acyl Group | Electrophile | Base | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Propionyl | Benzyl bromide | LDA, LiCl | 99 | 98 |
| Propionyl | Methyl iodide | LDA, LiCl | 92 | ≥99 |
| Butyryl | Ethyl iodide | LDA, LiCl | 95 | 98 |
| Isovaleryl | n-Butyl bromide | LDA, LiCl | 99 | 97 |
Oppolzer's Camphorsultam Auxiliaries
Oppolzer's camphorsultam, derived from naturally occurring camphor, is another powerful chiral auxiliary employed in a variety of asymmetric transformations, including alkylations. The rigid bicyclic framework of the camphorsultam provides a well-defined chiral environment that effectively controls the approach of the electrophile to the enolate.
| N-Acyl Group | Electrophile | Base | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Propionyl | Allyl iodide | NaHMDS | 85 | >98 |
| Propionyl | Benzyl bromide | NaHMDS | 92 | 96 |
| Acetyl | Methyl iodide | n-BuLi | 88 | 95 |
| Phenylacetyl | Ethyl iodide | KHMDS | 89 | >98 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral auxiliaries. The following sections provide representative experimental protocols for the acylation of the auxiliary, the diastereoselective alkylation, and the subsequent cleavage of the auxiliary to yield the final product.
Evans' Oxazolidinone Protocol
1. Acylation of (S)-4-Benzyl-2-oxazolidinone: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv.) dropwise. The resulting solution is stirred for 15 minutes, after which the desired acyl chloride (1.1 equiv.) is added. The reaction mixture is stirred for 30 minutes at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent.
2. Asymmetric Alkylation: The N-acyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv.) is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. The alkylating agent (1.2 equiv.) is then added, and the reaction is stirred at the appropriate temperature (typically between -78 °C and 0 °C) until completion. The reaction is quenched with saturated aqueous ammonium chloride and worked up.
3. Cleavage of the Auxiliary to a Carboxylic Acid: The alkylated N-acyl oxazolidinone (1.0 equiv.) is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and lithium hydroxide (B78521) (LiOH) (2.0 equiv.) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv.) are added. The mixture is stirred at 0 °C for 2-4 hours. The reaction is then quenched with an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered by extraction, and the aqueous layer is acidified to precipitate the chiral carboxylic acid.
Myers' Pseudoephedrine Amide Protocol
1. Acylation of (+)-Pseudoephedrine: (+)-Pseudoephedrine (1.0 equiv.) is dissolved in a suitable solvent such as dichloromethane. Triethylamine (1.5 equiv.) is added, and the solution is cooled to 0 °C. The acyl chloride or anhydride (B1165640) (1.1 equiv.) is added dropwise, and the reaction is stirred at room temperature until completion. The reaction is then washed with water and brine, and the organic layer is dried and concentrated to give the N-acyl pseudoephedrine amide.
2. Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) in anhydrous THF at -78 °C is added LDA (2.0 equiv.) dropwise. The mixture is stirred and allowed to warm to 0 °C for a short period before being re-cooled to the desired reaction temperature (typically 0 °C or -78 °C). The alkylating agent (1.5-2.5 equiv.) is then added, and the reaction is stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride.
3. Cleavage of the Auxiliary to a Carboxylic Acid: The alkylated pseudoephedrine amide is dissolved in a mixture of dioxane and 9-18 N sulfuric acid. The solution is heated to reflux for several hours until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent to isolate the chiral carboxylic acid. The aqueous layer can be basified to recover the pseudoephedrine auxiliary.
Oppolzer's Camphorsultam Protocol
1. Acylation of (1S)-(-)-2,10-Camphorsultam: (1S)-(-)-2,10-Camphorsultam (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equiv.) is added dropwise, and the solution is stirred for 15 minutes. The desired acyl chloride (1.1 equiv.) is then added, and the reaction is stirred at -78 °C for 30 minutes before warming to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted.
2. Asymmetric Alkylation: The N-acyl camphorsultam (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. A base such as NaHMDS (1.1 equiv.) is added, and the solution is stirred for 30 minutes. The alkylating agent (1.2 equiv.) is then added, and the reaction is maintained at -78 °C until completion. The reaction is quenched with saturated aqueous ammonium chloride and worked up.
3. Cleavage of the Auxiliary to a Carboxylic Acid: The alkylated N-acyl camphorsultam is dissolved in a mixture of THF and water and cooled to 0 °C. Lithium hydroxide (2.0 equiv.) and 30% aqueous hydrogen peroxide (4.0 equiv.) are added, and the mixture is stirred vigorously at 0 °C. Upon completion, the reaction is quenched with aqueous sodium sulfite, and the chiral carboxylic acid is isolated after an acidic workup. The camphorsultam auxiliary can be recovered from the organic extracts.
Visualizing the Asymmetric Alkylation Workflow
The general process of using a chiral auxiliary for asymmetric alkylation can be visualized as a three-step sequence: attachment of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary.
References
Determining Enantiomeric Excess of 3,4-Dimethylpentan-2-ol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of two primary analytical techniques for determining the enantiomeric excess of 3,4-Dimethylpentan-2-ol: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). The methodologies and data presented are based on established principles for the analysis of chiral alcohols and can be adapted for this compound.
Comparison of Analytical Methods
Chiral GC and Chiral HPLC are powerful techniques for separating enantiomers. The choice between them often depends on the analyte's volatility, thermal stability, and the desired analytical outcome.[1][2]
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on differential partitioning between a gaseous mobile phase and a chiral stationary phase. | Separation of compounds in the liquid phase based on differential interactions with a chiral stationary phase. |
| Typical Stationary Phase | Cyclodextrin-based chiral columns (e.g., Beta DEX™, Gamma DEX™).[3] | Polysaccharide-based (e.g., Chiralpak®) or Pirkle-type chiral stationary phases (CSPs).[1][4] |
| Typical Mobile Phase | Inert gas (e.g., Helium, Hydrogen). | Mixture of organic solvents (e.g., n-Hexane/Isopropanol).[4] |
| Sample Volatility | Requires volatile and thermally stable analytes. Derivatization may be needed for less volatile compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Resolution | Generally provides high-resolution separation for volatile enantiomers.[3] | Excellent resolution can be achieved by optimizing the stationary and mobile phases.[4] |
| Analysis Time | Typically faster analysis times. | Can have longer run times depending on the method. |
| Instrumentation Cost | Generally lower initial instrument cost. | Higher initial instrument cost. |
| Solvent Consumption | Minimal solvent usage. | Higher solvent consumption. |
Experimental Protocols
Detailed experimental protocols for both Chiral GC and Chiral HPLC are provided below. These serve as a starting point for method development for the analysis of this compound.
Protocol 1: Chiral Gas Chromatography (GC)
This protocol outlines a direct method for the separation of this compound enantiomers using a chiral capillary GC column.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: Cyclodextrin-based (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[3]
-
Autosampler
Reagents:
-
Racemic standard of this compound
-
High-purity solvent for sample dilution (e.g., Dichloromethane or Hexane)
-
High-purity carrier gas (Helium or Hydrogen)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard of this compound in the chosen solvent. Prepare a similar concentration of the reaction sample.
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 120 °C at a rate of 5 °C/min.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the reaction sample.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a direct method for the enantioselective separation of this compound using a chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral HPLC Column: Polysaccharide-based (e.g., Chiralpak® IA or similar, 250 x 4.6 mm, 5 µm)[4]
-
Autosampler
Reagents:
-
Racemic standard of this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
Procedure:
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.[1] Prepare the reaction sample in the same manner. Filter the samples through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Data Analysis:
-
Inject the racemic standard to identify the retention times of the enantiomers.
-
Inject the reaction sample.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Logical Workflow for Enantiomeric Excess Determination
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound.
References
A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones vs. 3,4-Dimethylpentan-2-ol
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount for the development of new therapeutics and functional materials. Chiral auxiliaries are powerful tools that enable chemists to induce chirality in otherwise prochiral molecules, guiding the formation of specific stereoisomers. Among the most successful and widely adopted chiral auxiliaries are the oxazolidinones developed by David A. Evans and his research group. This guide provides a comprehensive benchmark of Evans' oxazolidinones and evaluates 3,4-Dimethylpentan-2-ol as a potential alternative in stereoselective synthesis.
Evans' Oxazolidinones: The Gold Standard in Asymmetric Synthesis
Evans' oxazolidinones are a class of chiral auxiliaries renowned for their ability to confer a high degree of stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions.[1][2] Derived from readily available amino alcohols, these auxiliaries are temporarily appended to a substrate, where their inherent chirality directs the approach of incoming reagents, leading to the formation of a desired diastereomer. Following the reaction, the auxiliary can be cleanly removed and often recovered for reuse.
The predictable stereochemical outcomes and high diastereoselectivities achieved with Evans' oxazolidinones have established them as a benchmark in the field of asymmetric synthesis.[2]
Performance Data
The efficacy of Evans' oxazolidinones is demonstrated by the high diastereomeric ratios and yields achieved in numerous applications. The following table summarizes representative data for an asymmetric alkylation reaction.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl chloride | n-BuLi | >99:1 | 95 | |
| (4S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 98:2 | 85-95 | [3][4] |
| (4R)-4-Isopropyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 | 90 |
Experimental Protocol: Asymmetric Alkylation using (4S)-4-Benzyl-2-oxazolidinone
The following is a representative protocol for the asymmetric alkylation of an N-acyloxazolidinone.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise, and allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-propionyl oxazolidinone.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C to form the sodium enolate.
-
Add allyl iodide (1.2 eq) and continue to stir the reaction at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).
-
Purify the product by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the purified alkylated product in a mixture of THF and water (typically 4:1) and cool to 0 °C.
-
Add hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.
-
Separate the layers and recover the chiral auxiliary from the organic layer.
-
Acidify the aqueous layer with hydrochloric acid and extract the chiral carboxylic acid product.
Asymmetric Synthesis Workflow with Evans' Oxazolidinone
Caption: General workflow for asymmetric synthesis using an Evans' chiral auxiliary.
This compound: An Assessment
In contrast to the extensive body of literature documenting the utility of Evans' oxazolidinones, a thorough review of scientific databases reveals that This compound is not reported for use as a chiral auxiliary in asymmetric synthesis. Its applications in organic chemistry are not in the realm of stereochemical control of reactions. Therefore, a direct performance comparison with Evans' oxazolidinones in this context is not feasible.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molar Mass | 116.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~144 °C |
| Chirality | Contains stereocenters |
While this compound is a chiral molecule, its structure does not lend itself to the common strategies employed for chiral auxiliaries, which typically involve the formation of a rigid, cyclic transition state to effectively shield one face of a reactive intermediate.
Known Reactivity of this compound
The reactivity of this compound is characteristic of a secondary alcohol. For instance, it can undergo dehydration to form alkenes. The stereochemical outcome of such an elimination reaction is dictated by the reaction mechanism (e.g., E1 or E2) and the conformation of the starting material.
Caption: A representative reaction of this compound: dehydration.
Conclusion
This comparative guide establishes that Evans' oxazolidinones are highly effective and versatile chiral auxiliaries that provide excellent stereocontrol in a wide range of asymmetric reactions. Their predictable performance and the extensive documentation of their applications make them a reliable choice for researchers in synthetic chemistry.
In contrast, this compound is not a recognized chiral auxiliary, and there is no experimental data to support its use in this capacity. Therefore, for applications requiring high levels of stereoselectivity, Evans' oxazolidinones remain a superior and, in fact, the only viable option between the two. Researchers and drug development professionals seeking to control the stereochemical outcome of their synthetic routes should rely on well-established methods, such as the use of Evans' oxazolidinones.
References
The Great Divide: A Comparative Guide to Stereochemical Control with Bulky and Non-Bulky Chiral Auxiliaries
In the precise world of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. These transient chiral partners guide the formation of a desired stereoisomer, and their efficacy is often a tale of size and shape. This guide provides an objective comparison of the performance of bulky versus non-bulky chiral auxiliaries, offering researchers, scientists, and drug development professionals a data-driven look into their respective strengths and weaknesses in key synthetic transformations.
At the forefront of bulky auxiliaries are the celebrated Evans' oxazolidinones and Oppolzer's sultams.[1][2] Their defining feature is a sterically demanding framework that effectively shields one face of a prochiral substrate, dictating the trajectory of incoming reagents with high fidelity.[3][4] In contrast, non-bulky auxiliaries, exemplified by pseudoephedrine amides, employ a more subtle, chelation-controlled mechanism to exert stereochemical influence.[5] This fundamental difference in their mode of action leads to distinct advantages and disadvantages in terms of diastereoselectivity, substrate scope, and reaction conditions.
Performance in Asymmetric Alkylation: A Quantitative Comparison
Asymmetric alkylation of enolates is a cornerstone of carbon-carbon bond formation. The choice of chiral auxiliary in this transformation directly impacts the diastereoselectivity of the newly formed stereocenter. The following tables summarize the performance of representative bulky and non-bulky auxiliaries in the alkylation of propionyl amides.
Table 1: Asymmetric Alkylation with the Bulky Evans' Oxazolidinone Auxiliary [6]
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Allyl Iodide | 98:2 | 61-77 |
| Benzyl Bromide | >99:1 | 92 |
Table 2: Asymmetric Alkylation with the Non-Bulky Pseudoephedrine Amide Auxiliary [6]
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | 91:9 | - |
| Benzyl Bromide | 99:1 | - |
| n-Butyl Iodide | 90:10 (crude) | 83 |
Note: Data for pseudoephenamine, a closely related and often superior alternative to pseudoephedrine, is also included in some sources and generally shows even higher selectivity.[6]
The data indicates that both classes of auxiliaries can achieve high levels of diastereoselectivity.[6] However, Evans' auxiliaries are particularly renowned for their consistently excellent performance across a wide range of electrophiles.[7]
Mechanistic Underpinnings: Steric Hindrance vs. Chelation Control
The divergent stereochemical outcomes observed with bulky and non-bulky auxiliaries stem from their distinct transition state geometries.
Caption: Mechanisms of stereochemical control.
Bulky auxiliaries, such as Evans' oxazolidinones, operate through steric hindrance. The large substituent on the auxiliary physically blocks one face of the chelated (Z)-enolate, forcing the electrophile to approach from the opposite, less hindered side.[6] In contrast, non-bulky auxiliaries like pseudoephedrine rely on the formation of a rigid, chelated enolate structure where the metal cation coordinates to both the enolate oxygen and the auxiliary's heteroatoms. This rigid conformation orients the enolate in a way that directs the electrophile to a specific face.[6]
Experimental Protocols
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The successful application of a chiral auxiliary follows a well-defined, three-step sequence:
Caption: General experimental workflow.
Key Experimental Procedures
1. Acylation of Evans' Oxazolidinone Auxiliary [8]
To a solution of the Evans' oxazolidinone (1.0 equiv) in an anhydrous solvent such as THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of the desired acyl chloride (1.1 equiv). The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the acylated auxiliary.
2. Asymmetric Alkylation of an N-Acyl Evans' Oxazolidinone [3]
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv). The mixture is stirred for 30 minutes to form the sodium enolate. The electrophile (1.2 equiv) is then added, and the reaction is stirred at the appropriate temperature until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The diastereomeric ratio can be determined by NMR analysis of the crude product before purification.
3. Cleavage of the Evans' Auxiliary to a Carboxylic Acid [8][9]
The N-acyl oxazolidinone (1.0 equiv) is dissolved in a 4:1 mixture of THF and water at 0 °C. Lithium hydroxide (B78521) (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added sequentially. The reaction mixture is stirred at 0 °C for 1-2 hours. The reaction is then quenched by the addition of an aqueous solution of sodium sulfite. The mixture is acidified, and the carboxylic acid product is extracted with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.[9]
4. Asymmetric Alkylation of a Pseudoephedrine Amide [5]
To a solution of the pseudoephedrine amide (1.0 equiv) and lithium chloride (4-6 equiv) in anhydrous THF at -78 °C is added a solution of a strong base like lithium diisopropylamide (LDA) (1.1 equiv). After stirring to form the (Z)-enolate, the electrophile (1.2 equiv) is added, and the reaction is maintained at a low temperature. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.
5. Cleavage of the Pseudoephedrine Auxiliary
The cleavage of pseudoephedrine amides offers access to a variety of functional groups:
-
To Carboxylic Acids (Acidic Hydrolysis): The pseudoephedrine amide is refluxed in a mixture of dioxane and aqueous sulfuric acid (e.g., 9-18 N).[10]
-
To Carboxylic Acids (Basic Hydrolysis): The amide is refluxed with sodium hydroxide in a mixture of water, methanol, and tert-butyl alcohol.[11][12]
-
To Alcohols (Reductive Cleavage): The amide is treated with a reducing agent such as lithium aluminum hydride in THF.[11][12]
-
To Ketones (Organometallic Addition): The amide is reacted with an organolithium or Grignard reagent in THF at low temperatures.[10][11]
Conclusion: Selecting the Right Tool for the Job
Both bulky and non-bulky chiral auxiliaries are powerful tools in the arsenal (B13267) of the synthetic chemist. Bulky auxiliaries like Evans' oxazolidinones often provide exceptional and predictable levels of stereocontrol across a broad range of reactions.[7] Non-bulky auxiliaries, such as pseudoephedrine amides, offer a cost-effective and versatile alternative, with the added advantage of diverse cleavage protocols that can lead to a variety of final products.[6] The ultimate choice will depend on the specific synthetic challenge, including the nature of the substrate and electrophile, the desired final product, and considerations of cost and scalability. A thorough understanding of their respective mechanisms and performance characteristics, as outlined in this guide, is essential for making an informed decision and achieving the desired stereochemical outcome.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Literature comparison of catalysts for asymmetric ketone reduction
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reduction of prochiral ketones to form enantioenriched secondary alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries where chirality is paramount. The choice of catalyst is critical for achieving high enantioselectivity, activity, and substrate scope. This guide provides an objective comparison of the leading catalyst systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
At a Glance: Catalyst Performance Comparison
The following table summarizes the performance of representative catalysts for the asymmetric reduction of a common benchmark substrate, acetophenone. This allows for a direct comparison of their efficacy under various conditions.
| Catalyst Class | Catalyst System | Substrate | ee% | TON | TOF (h⁻¹) | Conditions |
| Noble Metal | RuCl--INVALID-LINK-- | Acetophenone | >99% | 2,400,000 | 228,000 | H₂ (8 atm), t-BuOK, 2-propanol, 28 °C[1] |
| [CpRhCl₂]₂/(R,R)-TsDPEN | Acetophenone | 97% | 100 | >200 | HCOOH/NEt₃, H₂O, 40 °C | |
| [CpIrCl₂]₂/(R,R,R)-CsDPEN | Acetophenone | 98% | 1000 | ~400 | HCOOH/NEt₃, H₂O, 40 °C[2] | |
| Non-Noble Metal | Fe₃(CO)₁₂ / Chiral P₂N₄ Ligand | Acetophenone | up to 99% | - | - | H₂ (50 bar), 45-65 °C[3] |
| Co(II) Complex / Chiral Ligand | Aryl Ketones | up to 91% | up to 555 | - | 2-propanol, base | |
| Organocatalyst | (R)-Me-CBS | Acetophenone | >95% | - | - | BH₃・THF, THF, -78 °C to RT[4] |
In-Depth Catalyst Analysis
Noble Metal Catalysts (Ru, Rh, Ir)
Catalysts based on ruthenium, rhodium, and iridium are the most established and widely used for asymmetric ketone reduction, primarily through hydrogenation and transfer hydrogenation.[3][5][6]
Key Features:
-
High Enantioselectivity and Activity: Noble metal catalysts, particularly Noyori-type ruthenium catalysts, are renowned for their exceptional enantioselectivity (often >99% ee) and high turnover numbers (TONs) and turnover frequencies (TOFs).[1]
-
Broad Substrate Scope: They are effective for a wide range of aryl, alkyl, and heterocyclic ketones.[7]
-
Well-Understood Mechanisms: The catalytic cycles are well-documented, facilitating rational catalyst design and optimization.
Performance Data of Noble Metal Catalysts for Asymmetric Ketone Reduction:
| Catalyst System | Substrate | ee (%) | TON | TOF (h⁻¹) | Conditions |
| RuCl₂[(R)-BINAP] | Acetylacetone | >99 | - | - | H₂ (1100 psi), EtOH, 30 °C, 6 days[8] |
| RuCl(p-cymene)[(S,S)-TsDPEN] | α-CF₃ Ketones | up to 96 | - | - | NaHCO₂, MeOH/H₂O, 80 °C, 24 h[5] |
| [CpRhCl₂]₂/(R,R)-TsDPEN | Acetophenone | 97 | 100 | >200 | HCOOH/NEt₃, H₂O, 40 °C |
| [CpIrCl₂]₂/(R,R,R)-CsDPEN | Acetophenone | 98 | 1000 | ~400 | HCOOH/NEt₃, H₂O, 40 °C[2] |
Non-Noble Metal Catalysts (Fe, Co)
Driven by the need for more sustainable and economical alternatives, catalysts based on earth-abundant metals like iron and cobalt have gained significant attention.[3][5][6]
Key Features:
-
Cost-Effectiveness and Low Toxicity: Iron and cobalt are significantly cheaper and less toxic than their noble metal counterparts.[3]
-
Promising Performance: Recent advancements have led to iron and cobalt catalysts that exhibit high enantioselectivities, in some cases rivaling those of noble metal catalysts.[3]
-
Developing Field: While significant progress has been made, this area is still under active development, with ongoing efforts to improve catalyst stability, activity, and substrate scope.
Performance Data of Non-Noble Metal Catalysts for Asymmetric Ketone Reduction:
| Catalyst System | Substrate | ee (%) | TON | Conditions |
| Fe₃(CO)₁₂ / Chiral PNNP Ligand | Acetophenone | >90 | - | i-PrOH, t-BuOK, RT |
| Fe₃(CO)₁₂ / Chiral Macrocyclic Ligand | Various Aryl Ketones | up to 99 | - | H₂ (50 bar), 45-65 °C[3] |
| Co(II) Complex / Chiral Pincer Ligand | Various Aryl Ketones | up to 93 | - | H₂, Base, Solvent |
Organocatalysts (CBS Catalysts)
Organocatalysts offer a metal-free approach to asymmetric ketone reduction. The most prominent examples are the Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines.[4]
Key Features:
-
Metal-Free: Avoids potential metal contamination in the final product, which is a significant advantage in pharmaceutical synthesis.
-
High Predictability: The stereochemical outcome is highly predictable based on the catalyst's chirality.
-
Mild Reaction Conditions: CBS reductions are typically carried out under mild conditions.[4]
Performance Data of CBS Catalysts for Asymmetric Ketone Reduction:
| Catalyst | Substrate | ee (%) | Conditions |
| (R)-Me-CBS | Acetophenone | >95 | BH₃・THF, THF, -78 °C to RT[4] |
| (S)-Me-CBS-oxazaborolidine | Substituted Ketone | >99 | BH₃・THF, THF, -40 °C to -78 °C[9] |
| Polymer-supported CBS | m-acetoxyacetophenone | 85 | BH₃・THF, THF |
Experimental Protocols
General Procedure for Noyori-Type Asymmetric Hydrogenation
A Schlenk flask is charged with the ketone (1.0 eq) and a suitable solvent (e.g., ethanol (B145695) or 2-propanol). The solution is sparged with an inert gas (e.g., N₂) for an appropriate time. In a glovebox, the Ru-catalyst (e.g., RuCl₂[(R)-BINAP], 0.1 mol%) is added. The reaction vessel is then placed in an autoclave, which is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 1100 psi). The reaction is stirred at a specific temperature (e.g., 30 °C) for the required duration. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The product is then purified by appropriate methods, such as distillation or chromatography.[8]
General Procedure for Corey-Bakshi-Shibata (CBS) Reduction
To a stirred solution of the (S)-Me-CBS-oxazaborolidine catalyst (e.g., 10 mol%) in anhydrous THF at 0 °C, a solution of borane-THF complex (BH₃・THF, 1.0 M in THF, e.g., 1.5 equiv) is added dropwise. After stirring for a short period, the mixture is cooled to a lower temperature (e.g., -78 °C). A solution of the ketone (1.0 equiv) in anhydrous THF is then added dropwise. The reaction is stirred for a specified time at this temperature, after which it may be gradually warmed. The reaction is quenched by the addition of methanol, followed by 1 M HCl. The product is extracted with an organic solvent and purified.[9][10]
General Procedure for Iron-Catalyzed Asymmetric Transfer Hydrogenation
In a glovebox, the iron precatalyst and the chiral ligand are added to a reaction vessel. A solution of the ketone in a hydrogen-donating solvent (e.g., 2-propanol) is then added. A base (e.g., potassium tert-butoxide) is added to activate the catalyst. The reaction mixture is stirred at a specific temperature for the required time. After completion, the reaction is quenched, and the product is isolated and purified.
Visualizing the Mechanisms
Catalytic Cycles and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the major catalyst types and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Iron-, Cobalt-, and Nickel-Catalyzed Asymmetric Transfer Hydrogenation and Asymmetric Hydrogenation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
A Researcher's Guide to Cross-Validation of Analytical Methods for Chiral Compound Purity
In the development and manufacturing of pharmaceuticals, the precise determination of enantiomeric purity is of utmost importance.[1] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies mandate rigorous control and accurate measurement of the enantiomeric composition of chiral drug substances.[3] Cross-validation of analytical methods is a critical process to ensure the accuracy, reliability, and consistency of these purity measurements across different analytical techniques.[1][4] This guide presents a comparative analysis of the principal analytical techniques used for determining chiral compound purity, complete with experimental protocols and a framework for their cross-validation.
Key Analytical Techniques for Chiral Resolution
The separation and quantification of enantiomers are most commonly achieved through chromatographic methods. These techniques employ a chiral stationary phase (CSP) or a chiral selector added to the mobile phase to induce differential interactions with each enantiomer, thereby enabling their separation.[1][5]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most established and widely utilized technique for determining enantiomeric purity.[1][6] It is a versatile method that can be performed in normal-phase, reversed-phase, and polar organic modes.[1][3] Polysaccharide-based and macrocyclic glycopeptide CSPs are known for their broad applicability to a wide range of compounds.[1][3]
-
Supercritical Fluid Chromatography (SFC): A powerful alternative to HPLC, chiral SFC often provides faster separations and reduces the consumption of organic solvents by utilizing supercritical carbon dioxide as the main component of the mobile phase.[1][7] It is recognized for its high efficiency and more environmentally friendly nature.[1]
-
Capillary Electrophoresis (CE): This high-efficiency separation technique requires minimal sample and solvent volumes.[1] In CE, a chiral selector, such as cyclodextrins, is added to the background electrolyte, leading to different migration times for the enantiomers.[1][8]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for determining chiral purity depends on several factors, including resolution, sensitivity, analysis speed, and robustness. The following table summarizes hypothetical performance data for the analysis of a chiral compound, "Compound X," using three different analytical methods.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Resolution (Rs) | > 2.0 | > 2.5 | > 3.0 |
| Limit of Quantitation (LOQ) | 0.05% | 0.03% | 0.1% |
| Limit of Detection (LOD) | 0.02% | 0.01% | 0.05% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 3.0% |
| Analysis Time | 15 - 30 min | 3 - 10 min | 10 - 20 min |
| Solvent Consumption | High | Low | Very Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different analytical techniques. The following are representative experimental protocols for the most common methods for determining chiral purity.
1. Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase, which is often a good starting point for method development for novel chiral compounds.[2]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[6]
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific compound.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[7]
2. Chiral Supercritical Fluid Chromatography (SFC) Protocol
SFC methods often utilize the same stationary phases as normal-phase HPLC.[1]
-
Instrumentation: An SFC system with a back-pressure regulator and a UV detector.[1]
-
Column: Same as for chiral HPLC (e.g., Chiralpak® AD-H).[1]
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol (B129727) or ethanol). A common starting gradient is 5% to 40% modifier over 5 minutes.[1]
-
Flow Rate: 2-4 mL/min.[1]
-
Outlet Pressure: 100-150 bar.[1]
-
Column Temperature: 35-40°C.[1]
-
Detection Wavelength: As determined for HPLC.[1]
-
Injection Volume: 1-5 µL.[1]
-
Sample Preparation: Dissolve the sample in the modifier or a compatible solvent at approximately 1 mg/mL.[1]
3. Chiral Capillary Electrophoresis (CE) Protocol
CE is a powerful technique for chiral separations, particularly for polar compounds.[1]
-
Instrumentation: A capillary electrophoresis system with a UV detector.[1]
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).[1]
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 2.5) containing a chiral selector (e.g., 15 mM sulfated-β-cyclodextrin).
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV detection at the analyte's maximum absorbance.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent at a concentration of approximately 0.5 mg/mL.
Method Validation and Cross-Validation Workflow
The validation of an analytical method for chiral purity is a systematic process to ensure that the method is suitable for its intended purpose.[2] The following diagrams illustrate a typical workflow for this process and the logical relationship of cross-validation.
Caption: Workflow for Chiral Method Development and Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Chiral Auxiliaries: Camphorsultam vs. 3,4-Dimethylpentan-2-ol
A comprehensive analysis of camphorsultam as a powerful chiral auxiliary in asymmetric synthesis, with a comparative note on the current lack of data for 3,4-dimethylpentan-2-ol in this role.
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity and overall efficiency. This guide provides a detailed evaluation of the widely-used and highly effective Oppolzer's camphorsultam. A comparative assessment with this compound was intended; however, a thorough review of scientific literature reveals a significant lack of published data regarding the use of this compound as a chiral auxiliary in asymmetric transformations. Consequently, this guide will focus on the robust data available for camphorsultam to serve as a valuable resource for researchers, scientists, and drug development professionals.
Camphorsultam, a crystalline solid derived from camphor, is a versatile chiral auxiliary employed in a multitude of stereoselective reactions.[1][2] Its rigid bicyclic structure provides excellent steric hindrance, leading to high levels of facial discrimination in the reactions of attached prochiral substrates.[2] This guide will delve into the performance of camphorsultam in key asymmetric reactions, including aldol (B89426) additions, Diels-Alder reactions, and alkylations, supported by quantitative data and detailed experimental protocols.
Performance of Camphorsultam in Asymmetric Synthesis
The efficacy of camphorsultam is demonstrated by the high diastereoselectivity and yields achieved in various carbon-carbon bond-forming reactions. The following tables summarize its performance in key asymmetric transformations.
Table 1: Asymmetric Aldol Reactions using Camphorsultam Auxiliary
| Electrophile (Aldehyde) | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | >95:5 | 85-95 | [3] |
| Benzaldehyde | >90:10 | 80-90 | [3] |
| Acetaldehyde | >95:5 | 75-85 | [3] |
Table 2: Asymmetric Diels-Alder Reactions using N-Acroyl-Camphorsultam
| Diene | Diastereoselectivity (endo:exo) | Yield (%) | Reference |
| Cyclopentadiene | >95:5 | 80-90 | [4][5] |
| Isoprene | >90:10 | 75-85 | [6] |
| 1,3-Butadiene | >90:10 | 70-80 | [6] |
Table 3: Asymmetric Alkylation of N-Propionyl-Camphorsultam
| Alkylating Agent | Diastereoselectivity | Yield (%) | Reference |
| Benzyl bromide | >95:5 | 85-95 | [7] |
| Methyl iodide | >95:5 | 90-98 | [7] |
| Allyl bromide | >90:10 | 80-90 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of camphorsultam in the laboratory.
Asymmetric Aldol Reaction Protocol
-
Enolate Formation: A solution of the N-acyl camphorsultam (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere. A solution of a strong base such as lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation.
-
Aldol Addition: The electrophile (aldehyde, 1.2 equiv) is then added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1-2 hours or until completion as monitored by TLC.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
Asymmetric Diels-Alder Reaction Protocol
-
Reaction Setup: To a solution of the N-acryloyl camphorsultam (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) or toluene (B28343) at room temperature is added the diene (2-3 equiv).
-
Lewis Acid Catalysis (optional but recommended): For enhanced reactivity and selectivity, a Lewis acid (e.g., diethylaluminum chloride, titanium tetrachloride) (0.1-1.0 equiv) is added at a low temperature (e.g., -78 °C to 0 °C).
-
Reaction Progression: The reaction mixture is stirred at the appropriate temperature for several hours to overnight, with progress monitored by TLC.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The resulting cycloadduct is purified by recrystallization or column chromatography.
Auxiliary Cleavage
A key advantage of camphorsultam is its facile removal under various conditions to afford the desired chiral product.
-
Hydrolysis: Basic hydrolysis (e.g., LiOH, H₂O₂) or acidic hydrolysis can be used to convert the N-acyl derivative to the corresponding carboxylic acid.
-
Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) yields the corresponding alcohol.
-
Transesterification: Reaction with an alkoxide can provide the corresponding ester.
Visualizing the Workflow
The following diagrams illustrate the logical flow of an asymmetric synthesis utilizing a chiral auxiliary and a typical experimental workflow for an asymmetric aldol reaction.
References
Safety Operating Guide
Proper Disposal of 3,4-Dimethylpentan-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous and safe handling of chemical substances is paramount. This extends beyond the experimental phase to the responsible disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 3,4-Dimethylpentan-2-ol, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Crucial Initial Step: Always Consult the Safety Data Sheet (SDS)
Before handling or disposing of any chemical, it is imperative to locate and thoroughly review its specific Safety Data Sheet (SDS). The SDS contains critical information regarding physical and chemical properties, hazards, handling, storage, and disposal. The procedures outlined below are based on general best practices for flammable alcohols, but the SDS for this compound must be the ultimate source of guidance.
Summary of Key Disposal Information
The following table summarizes the essential logistical and safety information for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Flammable Liquid) | Alcohols are typically classified as hazardous due to their flammability.[1] |
| Disposal Method | Collection for professional disposal by a licensed waste carrier.[2][3] | Never pour down the drain or evaporate in a fume hood.[4][5][6] This is to prevent environmental contamination and fire hazards.[2] |
| Container Type | Chemically compatible, leak-proof container with a secure, tight-fitting lid.[4][7] | To prevent leaks, reactions, and fugitive vapor emissions.[8] |
| Labeling | Clearly label as "Hazardous Waste" with the full chemical name: "this compound".[9][10] | Ensures proper identification, handling, and segregation by waste management personnel.[8][9] |
| Storage of Waste | In a designated Satellite Accumulation Area, within secondary containment.[7][10][11] Keep away from ignition sources and incompatible materials (e.g., strong acids, oxidizers).[3][9] | To mitigate fire, explosion, and chemical reaction risks.[8] |
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes:
-
Chemical safety goggles
-
Nitrile or butyl rubber gloves
-
A fully-buttoned laboratory coat
Waste Collection
-
Collect all waste containing this compound (including residues from reactions and cleaning) in a designated hazardous waste container.[7][8]
-
The container must be in good condition, free of leaks or cracks, and made of a material compatible with the alcohol.[4]
-
Use a funnel to transfer liquid waste to prevent spills.
-
Keep the waste container closed at all times, except when adding waste.[4][7]
Waste Container Labeling
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[10]
-
The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8]
-
If the waste is a mixture, list all components and their approximate percentages.[8]
-
The date of initial waste accumulation.
-
The name and contact information of the waste generator.[9]
-
Storage of Waste Container
-
Store the waste container in a designated Satellite Accumulation Area that is at or near the point of generation.[7]
-
The storage area must be a well-ventilated location away from heat, sparks, open flames, or other sources of ignition.[3][8]
-
Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents.[9]
-
The container should be kept in a secondary containment tray or bin to contain any potential leaks.[10][11]
-
Do not accumulate more than 55 gallons of hazardous waste in a Satellite Accumulation Area.[7][11]
Arranging for Disposal
-
Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 9-12 months), submit a waste collection request to your institution's Environmental Health and Safety (EHS) department.[4][7][10]
-
Follow your institution's specific procedures for waste pickup.
Empty Container Disposal
Properly managing empty chemical containers is a crucial part of the waste disposal process.[12]
-
Assessment : A container is not considered "empty" if it contains any residual liquid or solid that can be readily poured or scraped out.[12] If you cannot remove the residual chemical, the container must be disposed of as hazardous waste.[12]
-
Rinsing : For a non-acutely hazardous chemical like this compound, the container should be triple-rinsed.[12]
-
Use a small amount of a suitable solvent (like water or another appropriate solvent that will not create a new hazardous waste stream) for the first rinse.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[12]
-
Subsequent rinses can often be disposed of according to institutional guidelines.
-
-
Final Disposal : Once triple-rinsed and air-dried, deface or remove the original label completely.[10][12] Write "EMPTY" on the container.[12] The container can then typically be disposed of in the appropriate glass or plastic recycling bin or regular trash, depending on institutional policies.[9]
Spill Response
In the event of a small spill, and only if you are trained and comfortable to do so:
-
Alert personnel in the immediate area.
-
Remove all sources of ignition.[13]
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[8][13]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[8][13]
-
All materials used for cleanup must be managed as hazardous waste.[4][11]
-
For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS or emergency response team immediately.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. wastedirect.co.uk [wastedirect.co.uk]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. earth911.com [earth911.com]
- 6. siraya.tech [siraya.tech]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. vumc.org [vumc.org]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 3,4-Dimethylpentan-2-ol
This guide provides immediate safety, operational, and disposal protocols for the handling of 3,4-Dimethylpentan-2-ol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and may cause skin and eye irritation.[1] Inhalation of vapors may cause drowsiness or dizziness.[1] Proper PPE is mandatory to ensure personal safety.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C7H16O | [2] |
| Molecular Weight | 116.20 g/mol | [2] |
| Appearance | Clear Liquid | [3] |
| Boiling Point | 125 - 130 °C | [3] |
| Flash Point | 18 °C | [3] |
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standard.[4] A face shield may be required for larger quantities or when splashing is likely. | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene).[5] | Prevents skin contact and irritation. |
| Body Protection | Flame-resistant lab coat or a lab coat made of 100% cotton.[6] Clothing that fully covers the legs and closed-toe shoes are required.[4][6] | Protects against spills and splashes of flammable liquid. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][6] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary based on a risk assessment. | Minimizes inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Ensure the work area is clean and free of ignition sources such as open flames, hot plates, and spark-producing equipment.[6][7]
-
Verify that safety equipment, including a fire extinguisher (Class B), eyewash station, and safety shower, is accessible and operational.[4]
-
Don all required personal protective equipment as specified in the table above.[4][6]
Handling:
-
Conduct all work with this compound in a properly functioning chemical fume hood to minimize vapor inhalation.[4][6]
-
Ground/bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3]
-
Use only non-sparking tools when handling the chemical.[3]
-
Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[6]
In Case of a Spill:
-
For small spills, absorb the material with a non-flammable absorbent, such as sand or vermiculite.[6] Do not use combustible materials like paper towels.
-
Place the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[6]
-
For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
Improper disposal of this compound can pose a significant environmental and safety risk.
Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
The container should be kept closed and stored in a cool, well-ventilated area away from ignition sources.[3]
Disposal Procedure:
-
This compound is considered a flammable hazardous waste and must be disposed of through an approved hazardous waste management program.[8][9]
-
Follow all local, state, and federal regulations for the disposal of flammable chemical waste.
Workflow and Logic Diagrams
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C7H16O | CID 182429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 5. coloradocollege.edu [coloradocollege.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. earth911.com [earth911.com]
- 9. cmu.edu [cmu.edu]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

